Disopyramide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTNFZQICZKOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22059-60-5 (phosphate (1:1)), 54687-36-4 (mono-hydrochloride) | |
| Record name | Disopyramide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045536 | |
| Record name | Disopyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Disopyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.93e-02 g/L | |
| Record name | Disopyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Disopyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3737-09-5 | |
| Record name | Disopyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Disopyramide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disopyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Disopyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045536 | |
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| Record name | Disopyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DISOPYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFO928U8MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Disopyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94.5-95 °C, 94.5 - 95 °C | |
| Record name | Disopyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Disopyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Fundamental Mechanisms of Action of Disopyramide
Direct Ion Channel Modulation and Cardiac Action Potential Phases
Disopyramide (B23233) exerts its antiarrhythmic effects by directly interacting with and blocking specific ion channels responsible for the phases of the cardiac action potential. wikipedia.orgpfizer.com Its principal actions are the blockade of sodium (Na+) channels and modulation of potassium (K+) channels. drugbank.compatsnap.com These actions lead to changes in the electrophysiological properties of the heart, including the duration of the action potential and the refractory period of cardiac tissue. pfizer.compediatriconcall.com
As a Class Ia antiarrhythmic agent, this compound's signature effect is the blockade of voltage-gated sodium channels, an action it shares with other drugs in its class like quinidine (B1679956) and procainamide. drugbank.comwikipedia.orgpfizer.com This interaction is central to its therapeutic effect in treating certain cardiac arrhythmias.
This compound specifically targets and inhibits the fast sodium channels (I-Na) in the membrane of cardiac cells. drugbank.compatsnap.com These channels are responsible for the rapid influx of sodium ions that initiates the depolarization phase of the action potential. patsnap.comsmpdb.ca By blocking these channels, this compound effectively slows down the conduction of electrical impulses throughout the heart. patsnap.com The S-(+) isomer of this compound, in particular, has been shown to block sodium channels. smpdb.ca
The primary consequence of fast sodium channel inhibition is a depression of the membrane's permeability to sodium ions during Phase 0 of the cardiac action potential. wikipedia.org This phase is characterized by a rapid influx of Na+ into the cardiac myocyte. smpdb.ca this compound's blockade reduces the magnitude of this inward sodium current, thereby altering the initial, rapid depolarization of the cell. wikipedia.org
The speed at which the cardiac cell depolarizes during Phase 0 is known as the upstroke velocity (Vmax). wikipedia.orgpfizer.compediatriconcall.com This velocity is directly dependent on the influx of sodium ions. By inhibiting the fast sodium current, this compound decreases the maximal rate of Phase 0 depolarization. wikipedia.orgnih.gov This results in a slower upstroke velocity, a key electrophysiological consequence of its action. drugbank.compfizer.compediatriconcall.com
The reduction in sodium ion influx and the slowing of the depolarization rate collectively lead to an increased threshold for excitation. wikipedia.org This means that a stronger electrical stimulus is required to trigger an action potential in the cardiac myocyte, contributing to the drug's ability to suppress ectopic pacemaker activity that can cause arrhythmias. wikipedia.orgpatsnap.com
Research has also explored this compound's effects on other potassium channels. One study on rabbit ventricular myocytes found that therapeutic concentrations of this compound did not block the inward rectifier K+ channel (IK1) but actually increased its mean open time. nih.gov Other targets that may be inhibited by this compound include A-type voltage-gated potassium channels. drugbank.com This multi-channel blocking effect, particularly the combination of sodium channel blockade and potassium current inhibition, helps to stabilize the cardiac membrane. patsnap.comjacc.org
Table 1: Summary of this compound's Electrophysiological Effects on Cardiac Action Potential
| Parameter | Effect of this compound | Primary Mechanism | Source(s) |
| Phase 0 Upstroke Velocity (Vmax) | Decreased | Inhibition of fast sodium channels (I-Na) | drugbank.comwikipedia.orgpfizer.compediatriconcall.comnih.gov |
| Sodium Permeability (Phase 0) | Depressed | Blockade of Na+ influx | wikipedia.org |
| Excitation Threshold | Increased | Reduced Na+ current and slowed depolarization | wikipedia.org |
| Action Potential Duration (APD) | Increased/Prolonged | Blockade of delayed rectifier potassium current (IKr) | drugbank.compfizer.compediatriconcall.comnih.gov |
| Effective Refractory Period (ERP) | Lengthened/Prolonged | Combination of Na+ and K+ channel effects | drugbank.comnih.govbmj.com |
Table 2: Investigated Effects of this compound on Specific Ion Currents
| Ion Current | Channel Type | Effect of this compound | Research Model | Source(s) |
| Fast Sodium Current (I-Na) | Voltage-gated Na+ | Inhibition | Animal studies, human cardiomyocytes | drugbank.compatsnap.comjacc.org |
| Rapid Delayed Rectifier K+ Current (IKr) | hERG K+ Channel | Inhibition | HEK-293 cells expressing hERG, hiPSC-CMs | nih.govnih.govnih.gov |
| Inward Rectifier K+ Current (IK1) | Inward Rectifier K+ | No reduction in open probability; increased mean open time | Rabbit ventricular myocytes | nih.gov |
| Late Sodium Current (late I-Na) | Voltage-gated Na+ | Enhanced | Human iPSC-derived cardiomyocytes | nih.gov |
| L-type Calcium Current (ICa-L) | L-type Ca2+ | Enhanced or Reduced (context-dependent) | Human iPSC-derived cardiomyocytes | nih.govjacc.org |
| Small-Conductance Ca2+-activated K+ Current (ISK) | SK Channel | Reduced | Human iPSC-derived cardiomyocytes | nih.gov |
Potassium Channel (K+) Modulation
Blockade of Rapid Component of Delayed Rectifier Potassium Current (Ikr)
This compound is known to block the rapid component of the delayed rectifier potassium current (Ikr). nih.govthoracickey.com This current is critical for the repolarization phase of the cardiac action potential. ahajournals.org The inhibition of Ikr by this compound contributes to the prolongation of the action potential duration. nih.govnih.gov Studies have shown that this compound dose-dependently increases the action potential duration in ventricular endocardial, M, and epicardial cells by decreasing the Ikr current. jpp.krakow.pl
However, the effect of this compound on Ikr can be complex and may vary depending on the specific cellular context. For instance, in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from a healthy donor, this compound was found to inhibit Ikr. frontiersin.orgnih.gov In contrast, in hiPSC-CMs from a patient with Short QT Syndrome Type 1 (SQTS1) carrying the N588K mutation in the HERG channel, this compound did not significantly reduce Ikr. frontiersin.org This suggests that genetic mutations can alter the drug's efficacy on this specific channel. frontiersin.org
Computational modeling has also been used to investigate the effects of this compound on Ikr. These models have shown that at clinically relevant concentrations, the Ikr current is significantly affected, even with the reduced blocking potency observed in SQT1-related mutant hERG channels. cinc.org
Influence on Repolarization (Phase 3)
The blockade of Ikr and other potassium channels by this compound directly influences the repolarization phase (Phase 3) of the cardiac action potential, leading to its prolongation. patsnap.comahajournals.orgnih.gov This prolongation of the action potential duration is a key aspect of its antiarrhythmic effect. nih.govpfizer.com By extending the repolarization period, this compound increases the effective refractory period of cardiac cells, making them less susceptible to premature and ectopic stimuli. patsnap.comwikipedia.org
In various studies, this compound has been shown to prolong the action potential duration in different cardiac tissues. frontiersin.orgpfizer.comhres.ca This effect is consistent with the observed prolongation of the QT interval on an electrocardiogram. nih.govahajournals.org The extent of action potential duration prolongation can vary between different types of cardiac cells, which can lead to a dispersion of repolarization across the ventricular wall. jpp.krakow.pl
L-type Calcium Channel (Ca2+) Current Inhibition
This compound also exerts an inhibitory effect on the L-type calcium channel (Ca2+) current (ICa-L). nih.govnih.gov This action contributes to its negative inotropic (force-reducing) properties. nih.govwikipedia.org In studies using cardiomyocytes from patients with obstructive hypertrophic cardiomyopathy, this compound was shown to inhibit the ICa-L, leading to lower calcium transients and reduced force of contraction. nih.gov
Interestingly, the effect of this compound on ICa-L can be context-dependent. In hiPSC-CMs from a healthy donor, this compound inhibited the ICa-L. frontiersin.orgnih.gov However, in hiPSC-CMs from a patient with SQTS1, this compound was found to enhance the ICa-L. frontiersin.orgnih.gov This enhancement of the inward calcium current in the context of SQTS1 contributes to the prolongation of the action potential duration, which is a desirable therapeutic effect in this condition. frontiersin.orgnih.gov
Ryanodine (B192298) Receptor Modulation
Research has indicated that this compound can modulate the function of the ryanodine receptor (RyR2), a critical component of the calcium release mechanism from the sarcoplasmic reticulum in cardiomyocytes. nih.govthoracickey.com Specifically, this compound has been shown to exert an inhibitory effect on RyR2 channels. nih.gov In a study involving a transgenic mouse model of hypertrophic cardiomyopathy, this compound treatment reduced the frequency of Ca2+ sparks in ventricular myocytes, which is indicative of RyR2 inhibition. nih.gov However, another study that screened various class I antiarrhythmic drugs for their effect on single RyR2 channels found that this compound did not significantly inhibit these channels. ahajournals.org This suggests that the modulation of RyR2 by this compound may be an indirect effect or dependent on specific experimental conditions.
Electrophysiological Effects on Cardiac Conduction System Components
This compound exerts several effects on the different components of the cardiac conduction system. pfizer.comhres.ca
Sinus Node Recovery Time Alterations
The effect of this compound on sinus node function, including the sinus node recovery time (SNRT), can be variable. pfizer.com Some studies have reported that this compound shortens the SNRT at therapeutic plasma levels. pfizer.com However, other investigations, particularly in patients with sinus node dysfunction, have shown that this compound can prolong the maximum SNRT in a significant number of patients. nih.govahajournals.org In some cases, this prolongation can be marked. nih.govahajournals.org The drug's anticholinergic properties may contribute to a shortening of the SNRT, while its direct depressant effects on the sinus node can lead to its prolongation. ahajournals.org
A study on patients with sinus node dysfunction revealed that intravenously administered this compound prolonged the maximum SNRT in 11 out of 16 patients. nih.govahajournals.org Another study in a similar patient population found that maximum SNRT was prolonged in 9 patients and shortened in 6 out of 26 patients. jst.go.jp
Atrial Effective Refractory Period Lengthening
A consistent and significant electrophysiological effect of this compound is the lengthening of the atrial effective refractory period (AERP). pfizer.comnih.govbmj.combmj.com This action is a direct consequence of its ability to prolong the action potential duration in atrial myocytes. pfizer.comhres.ca By increasing the AERP, this compound makes the atrial tissue less excitable and less likely to sustain reentrant arrhythmias like atrial flutter and atrial fibrillation. nih.govnih.gov
In a study of patients with atrial flutter, intravenous this compound significantly increased the AERP from 169 ± 19 ms (B15284909) to 192 ± 25 ms. nih.gov Another study involving patients with and without Wolff-Parkinson-White syndrome also demonstrated a prolongation of the AERP following this compound administration. bmj.combmj.com The degree of AERP prolongation has been shown to be a critical factor in the drug's ability to suppress the initiation of atrial fibrillation. nih.gov
| Parameter | Baseline (mean ± SD) | After this compound (mean ± SD) | Percentage Change |
| Atrial Flutter Cycle Length | 238 ± 26 ms | 298 ± 38 ms | +25% |
| Atrial Effective Refractory Period | 169 ± 19 ms | 192 ± 25 ms | +14% |
| Excitable Gap | 62 ± 16 ms | 96 ± 27 ms | +55% |
| Data from a study on patients with type I atrial flutter. nih.gov |
Atrioventricular (AV) Node Electrophysiology
The effects of this compound on the atrioventricular (AV) node, the electrical gateway between the atria and ventricles, are influenced by a combination of its direct electrophysiological actions and its indirect anticholinergic properties. popline.org
Studies have shown that this compound generally has a minimal effect on the effective refractory period (ERP) of the AV node. pfizer.com In some cases, the AV nodal ERP may be slightly shortened or remain unchanged. hres.canih.gov One study involving patients with intraventricular conduction delay found that the mean AV nodal effective refractory period did not change significantly after this compound administration (349 +/- 67 msec at control vs. 342 +/- 42 msec after the drug). ahajournals.org Another study on patients with AV nodal dysfunction even reported a slight decrease in the AV nodal ERP. nih.govahajournals.org
The functional refractory period of the AV node, however, has been observed to be prolonged in some patients following this compound administration. nih.gov This suggests a complex interplay of the drug's direct and indirect actions on AV nodal tissue.
This compound's anticholinergic, or vagolytic, properties can counteract its direct depressant effects on the AV node. popline.org In situations where the vagal tone is already diminished, such as after the administration of atropine (B194438), the direct AV node blocking effects of this compound may become more apparent, potentially leading to a delay in AV conduction and bradycardia. nih.gov This is because the vagolytic effect of this compound would be less pronounced, allowing its direct depressant actions on the AV node to dominate.
His-Purkinje Conduction System Effects
This compound has been shown to depress conduction in the His-Purkinje system. popline.org Studies have demonstrated that this compound can increase the infranodal conduction time (HV interval), indicating a slowing of electrical impulse transmission through this specialized conduction tissue. ahajournals.org In one study, the mean infranodal conduction time increased by 18% five minutes after this compound infusion. ahajournals.org However, the relative refractory period of the His-Purkinje system has been reported to be unaltered in some studies. nih.gov
Accessory Pathway Conduction Prolongation
In individuals with Wolff-Parkinson-White (WPW) syndrome, which involves an accessory pathway for atrioventricular conduction, this compound has been shown to prolong both antegrade (atria to ventricles) and retrograde (ventricles to atria) conduction time through the accessory pathway. nih.govbmj.combmj.com It also increases the effective refractory period of the accessory pathway. bmj.combmj.com This effect is clinically significant as it can slow the ventricular response during atrial fibrillation, preventing dangerously rapid heart rates. nih.govbmj.com Studies have demonstrated a marked depression of retrograde accessory pathway conduction. ahajournals.orgnih.gov
QT, QTc, PR, and QRS Interval Prolongation
A consistent finding with this compound is its effect on various electrocardiogram (ECG) intervals. It is known to prolong the QT and corrected QT (QTc) intervals, which reflects a delay in ventricular repolarization. nih.govnih.govnih.gov This is a characteristic effect of Class Ia antiarrhythmics, which block potassium channels in addition to sodium channels. patsnap.comnih.gov The prolongation of the QT interval can increase the risk of a serious ventricular arrhythmia called Torsades de Pointes. frontiersin.orgecgwaves.com
This compound also typically prolongs the PR interval and the QRS duration. wikipedia.orgnih.govnih.gov The PR interval prolongation indicates a slowing of conduction from the atria to the ventricles, while the QRS prolongation reflects delayed intraventricular conduction. wikipedia.orgnih.gov
The following table summarizes the observed changes in ECG intervals from a study on patients with obstructive hypertrophic cardiomyopathy treated with this compound:
| ECG Parameter | Baseline (ms) | After this compound (ms) | Change (ms) |
| PR Interval | 180 | 200 | +20 |
| QRS Interval | No significant change | No significant change | N/A |
| QTc Interval | 378 | 426 | +48 |
| Data from a study on patients with obstructive hypertrophic cardiomyopathy. semanticscholar.org |
Another study on a similar patient population reported a mean QTc interval increase of 19 ms. nih.gov
Inotropic and Hemodynamic Profiles
This compound possesses a significant negative inotropic effect, meaning it decreases the force of myocardial contraction. wikipedia.orgjacc.org This effect is a direct result of its action on the heart muscle. In patients without heart failure, oral this compound rarely causes significant changes in blood pressure. pfizer.com However, intravenous administration can lead to a reduction in cardiac output, which may be more pronounced in individuals with pre-existing cardiac dysfunction. pfizer.com
The negative inotropic properties of this compound are utilized in the treatment of obstructive hypertrophic cardiomyopathy, where it helps to reduce the outflow tract gradient. researchgate.netahajournals.org
Negative Inotropic Effect on Ventricular Myocardium
This compound exerts a significant negative inotropic, or contractility-reducing, effect on the ventricular myocardium. wikipedia.orgdrugs.com This action is a primary contributor to its therapeutic effects in certain cardiac conditions. ahajournals.org The reduction in myocardial contractility is a direct consequence of the drug's influence on ion channel function within the cardiac muscle cells. nih.govjacc.org
Studies have demonstrated that this compound inhibits multiple ion channels, leading to a decrease in the influx of calcium ions (Ca2+) into the cardiomyocytes during systole. nih.govjacc.org This reduction in intracellular calcium availability directly impairs the actin-myosin interaction, which is the fundamental process of muscle contraction, resulting in a diminished force of contraction. scienceopen.comresearchgate.net Specifically, this compound has been shown to inhibit L-type calcium currents and ryanodine receptors, both of which are crucial for calcium release from the sarcoplasmic reticulum and subsequent muscle contraction. nih.govjacc.org
The negative inotropic effect of this compound is potent. nih.govjacc.org In comparative studies, this compound has been shown to be a more powerful negative inotrope than other antiarrhythmic agents like beta-blockers and verapamil (B1683045). wikipedia.orgahajournals.org Research in animal models has quantified this effect, showing a significant reduction in the maximal rate of left ventricular pressure rise (dP/dt max), a key indicator of myocardial contractility. ahajournals.org For instance, in conscious dogs, a 5 mg/kg intravenous dose of this compound led to a 36% decrease in dP/dt max. ahajournals.org Furthermore, a study on human myocardial tissue from patients with hypertrophic cardiomyopathy confirmed that this compound directly reduces force production in isolated heart muscle preparations. scienceopen.com
This direct depressant effect on myocardial contractility is a key mechanism in its use for conditions like obstructive hypertrophic cardiomyopathy, where reducing the force of ventricular ejection is beneficial. ahajournals.orgresearchgate.net However, it is also the reason for caution in patients with pre-existing heart failure, as a further reduction in contractility could be detrimental. jst.go.jpontosight.ai
Cardiac Output Reduction
A direct consequence of this compound's negative inotropic effect is a reduction in cardiac output. jst.go.jpnih.govpfizer.com By decreasing the force of ventricular contraction, this compound reduces the volume of blood ejected with each heartbeat (stroke volume), which in turn leads to a decrease in the total volume of blood pumped by the heart per minute (cardiac output). jst.go.jpbmj.com
Clinical and experimental studies have consistently demonstrated this hemodynamic effect. In patients with heart failure, intravenous administration of this compound led to an average 28% decrease in the cardiac index, a measure of cardiac output relative to body surface area. nih.gov Similarly, in conscious dogs, this compound administration resulted in a decrease in stroke volume. ahajournals.org Studies in postoperative open-heart surgery patients also showed a significant depression of both cardiac output and aortic flow for up to 30 minutes following intravenous this compound. bmj.com
It is important to note that while this compound consistently reduces cardiac output, the magnitude of this effect can be influenced by the underlying cardiac condition of the patient. jst.go.jp The reduction in cardiac output is generally a result of the decreased myocardial contractility and is not typically accompanied by a significant change in heart rate in patients with normal sinus rhythm. nih.gov
Impact on Left Ventricular Outflow Tract (LVOT) Gradients in Obstructive Hypertrophic Cardiomyopathy
This compound is particularly effective in reducing the left ventricular outflow tract (LVOT) gradient in patients with obstructive hypertrophic cardiomyopathy (HCM). jacc.orgnih.govjacc.org This reduction in the pressure gradient between the left ventricle and the aorta is a cornerstone of its therapeutic benefit in this patient population. researchgate.net The primary mechanism for this effect is its potent negative inotropic action. ahajournals.orgnih.gov
By suppressing the force of left ventricular contraction, this compound slows the acceleration of blood flow through the LVOT during early systole. ahajournals.org This reduction in flow velocity decreases the hydrodynamic "drag" or Venturi forces on the anterior leaflet of the mitral valve, which in turn alleviates the systolic anterior motion (SAM) of the mitral valve that is characteristic of obstructive HCM. ahajournals.orgresearchgate.net
Numerous clinical studies have documented the significant reduction in LVOT gradients with this compound therapy. Both resting and provocable gradients are effectively lowered. ahajournals.orgnih.gov For instance, one study reported a 37% reduction in resting LVOT gradients and a 57% decrease in provoked gradients with long-term this compound treatment. ahajournals.org Another study demonstrated a mean reduction in resting outflow gradient from 64 mmHg to 14 mmHg after the first dose. nih.gov Even at lower therapeutic drug levels, a 49% reduction in the outflow tract gradient has been observed. nih.gov This effect is sustained with chronic oral therapy. nih.gov
The following table summarizes the findings of a study on the effect of this compound on LVOT gradients in patients with obstructive HCM:
| Parameter | Before this compound (mean ± SD) | After this compound (mean ± SD) | p-value |
| Resting LVOT Gradient | 58 ± 49 mm Hg | 25 ± 26 mm Hg | < 0.001 |
Data from a study involving patients with obstructive HCM treated with this compound. scienceopen.comjacc.org
This marked reduction in the LVOT gradient leads to symptomatic improvement in patients with obstructive HCM. ahajournals.orgmdpi.com
Anticholinergic Properties and Associated Electrophysiological Modulation
In addition to its primary Class Ia antiarrhythmic actions, this compound possesses notable anticholinergic (vagolytic) properties. wikipedia.orgmims.compatsnap.com These properties arise from its ability to block the effects of acetylcholine (B1216132), a neurotransmitter of the parasympathetic nervous system, on the heart. patsnap.comderangedphysiology.com This anticholinergic activity can modify the drug's direct electrophysiological effects on the heart. drugs.com
Studies have shown that the anticholinergic effects of this compound are clinically significant and can influence its electrophysiological profile. nih.govahajournals.org For example, in the presence of increased cholinergic tone, this compound can produce a positive chronotropic (heart rate increasing) response, whereas in the absence of such tone, it typically has a negative chronotropic effect. ahajournals.org
Muscarinic Acetylcholine Receptor Antagonism (M1, M2, M3)
The anticholinergic effects of this compound are mediated through its antagonism of muscarinic acetylcholine receptors. nih.govahajournals.org Specifically, this compound has been shown to interact with M1, M2, and M3 receptor subtypes. nih.gov Research indicates that this compound binds to these receptors, thereby preventing acetylcholine from exerting its normal physiological effects. ahajournals.org
Studies investigating the binding affinity of this compound to different muscarinic receptor subtypes have revealed some selectivity. Competition binding experiments have shown that this compound has a lower affinity for cardiac muscarinic receptors (predominantly M2) compared to its affinity for muscarinic receptors in other tissues, such as the submandibular gland and urinary bladder (which have a higher proportion of M3 receptors). nih.gov This differential binding affinity may explain the prevalence of extracardiac anticholinergic side effects, such as dry mouth and urinary retention, with this compound treatment. nih.gov
The interaction of this compound with muscarinic receptors is complex and may involve allosteric interactions, particularly at higher concentrations. nih.gov The antagonism of M2 receptors in the heart contributes to the observed increase in heart rate and can counteract some of the direct depressant effects of the drug on the sinoatrial and atrioventricular nodes. ahajournals.org
Comparison of Anticholinergic Activity to Atropine
When compared to atropine, a classic and potent anticholinergic agent, the anticholinergic activity of this compound is significantly less potent on a molar basis. pfizer.compfizermedicalinformation.com In vitro studies have estimated the anticholinergic activity of this compound to be approximately 0.06% that of atropine. pfizer.compfizermedicalinformation.com
However, it is crucial to consider the typical clinical doses of these drugs. While atropine is administered in microgram to milligram doses, this compound is given in much larger doses. pfizer.compfizermedicalinformation.com This difference in dosing can result in clinically relevant anticholinergic effects from this compound, despite its lower intrinsic potency.
Reentrant Arrhythmia Prevention Mechanisms
This compound is effective in preventing reentrant arrhythmias through several key mechanisms related to its Class Ia antiarrhythmic properties. wikipedia.orgmims.com Reentrant arrhythmias are caused by abnormal electrical circuits in the heart, and this compound acts to interrupt these circuits.
One of the primary mechanisms is the prolongation of the effective refractory period (ERP) in cardiac tissue. wikipedia.orgpatsnap.com By increasing the duration of the ERP, this compound makes the heart muscle cells unexcitable for a longer period after each heartbeat. wikipedia.org This increased refractoriness makes it more likely that a reentrant impulse will encounter tissue that is still in a refractory state and unable to conduct the impulse, thereby terminating the arrhythmia. wikipedia.org
Furthermore, this compound slows conduction velocity in the atria and ventricles. drugs.commims.compfizer.com This effect, combined with the prolongation of the ERP, can alter the delicate balance of conduction and refractoriness required to sustain a reentrant circuit. In some cases, the slowing of conduction can be so profound that it blocks the reentrant pathway altogether.
Another important mechanism, particularly in the context of myocardial infarction, is the reduction of the disparity in refractoriness between ischemic (damaged) and normal myocardium. wikipedia.orgpfizer.com By making the refractory periods of these different regions more uniform, this compound decreases the likelihood of unidirectional block, a key condition for the initiation of reentry. wikipedia.org
Studies have shown that this compound's effect on the excitable gap in a reentrant circuit is also crucial. In atrial flutter, a type of reentrant arrhythmia, this compound has been found to prolong the excitable gap, which is the portion of the reentrant circuit that is not refractory. nih.gov A wider excitable gap allows for easier penetration of a pacing stimulus to terminate the arrhythmia. nih.gov However, it's important to note that at subtherapeutic concentrations, this compound may paradoxically facilitate the development of reentrant ventricular arrhythmias. nih.govumich.edu
Decreased Inhomogeneity of Myocardial Refractory Periods
A key aspect of this compound's antiarrhythmic effect, particularly in the context of ischemic heart disease, is its ability to decrease the disparity in refractoriness between infarcted and adjacent normally perfused myocardium. drugbank.compfizer.comatamanchemicals.com Following a myocardial infarction, the affected tissue and the surrounding healthy tissue can have different refractory periods, creating an electrical inhomogeneity that can lead to re-entrant arrhythmias. wikipedia.orgatamanchemicals.com this compound helps to homogenize these refractory periods, making the tissue less susceptible to re-entry depolarization because an electrical impulse is more likely to encounter tissue in a refractory state that cannot be excited. wikipedia.org This action is crucial for restoring the normal pacemaker control of the sinoatrial (SA) and atrioventricular (AV) nodes. wikipedia.org
Lengthening of Refractory Periods
This compound prolongs the action potential duration and the effective refractory period in the atria, Purkinje fibers, and ventricular muscle. hres.ca This effect is a hallmark of Class Ia antiarrhythmic drugs. nih.gov By lengthening the refractory period, this compound makes the cardiac tissue less excitable and less likely to be activated by premature or ectopic stimuli. patsnap.com
In clinical studies, intravenous this compound has been shown to significantly prolong the effective refractory period of the atrium. drugbank.comnih.gov One study involving 11 patients with atrial flutter demonstrated that this compound increased the effective refractory period from 169 ± 26 ms to 192 ± 25 ms. nih.gov Another study with 40 patients with atrial fibrillation showed an increase in the atrial effective refractory period from 232 ± 41 ms to 266 ± 49 ms after this compound administration. nih.gov This prolongation of the refractory period is a key mechanism by which this compound can terminate and prevent certain types of arrhythmias. nih.govnih.gov The drug also lengthens the functional refractory period of the atrioventricular node. ahajournals.org
The anticholinergic properties of this compound can sometimes counteract its direct effects on the sinus node, but the primary action on atrial and ventricular tissue is the prolongation of refractoriness. ahajournals.orgjacc.org
| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | Percentage Change | Study Population | Citation |
| Atrial Flutter Cycle Length | 238 ± 26 ms | 298 ± 38 ms | +25% | 11 patients with atrial flutter | nih.gov |
| Atrial Flutter Effective Refractory Period | 169 ± 19 ms | 192 ± 25 ms | +14% | 11 patients with atrial flutter | nih.gov |
| Atrial Flutter Excitable Gap | 62 ± 16 ms | 96 ± 27 ms | +55% | 11 patients with atrial flutter | nih.gov |
| Atrial Effective Refractory Period | 232 ± 41 ms | 266 ± 49 ms | Not specified | 40 patients with atrial fibrillation | nih.gov |
| Atrial Functional Refractory Period | 282 ± 43 ms | 317 ± 48 ms | Not specified | 40 patients with atrial fibrillation | nih.gov |
| AV Node Functional Refractory Period | 369 ± 34 ms | 395 ± 31 ms | Not specified | 8 cardiac transplant recipients | ahajournals.org |
Advanced Pharmacological Investigations of Disopyramide
Pharmacodynamics Studies in Preclinical Models
Animal studies have been instrumental in defining the fundamental electrophysiological effects of disopyramide (B23233) on cardiac cells. ncats.iopfizer.com These investigations have provided a foundational understanding of its antiarrhythmic properties.
In preclinical animal models, this compound has been shown to decrease the rate of diastolic depolarization (phase 4) in cardiac cells that exhibit augmented automaticity. ncats.iopfizer.compediatriconcall.com This action is particularly relevant in suppressing ectopic pacemaker activity that can lead to arrhythmias. By slowing this spontaneous depolarization, this compound helps to maintain normal sinus rhythm. nih.gov This effect is concentration-dependent. nih.gov
This compound consistently demonstrates the ability to increase the action potential duration (APD) in normal cardiac cells in animal studies. ncats.iopediatriconcall.comfocusbiomolecules.com This prolongation of the action potential is a hallmark of Class Ia antiarrhythmic drugs. nih.gov In rat ventricular myocytes, this compound at concentrations of 10-100 uM led to increases in the APD at 90% repolarization. ncats.io In canine Purkinje fibers, the drug also prolonged the total action potential duration. nih.gov This effect contributes to an increase in the effective refractory period of the cardiac tissue, making it less susceptible to re-entrant arrhythmias.
A key finding from animal studies is that this compound decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium. ncats.iopediatriconcall.comfocusbiomolecules.com This electrophysiological heterogeneity in damaged heart tissue is a critical factor in the development of re-entrant ventricular arrhythmias. By making the refractory periods of these different tissue types more uniform, this compound may help to prevent the establishment of re-entrant circuits. wikipedia.org
Preclinical animal studies have consistently shown that this compound has no direct effect on alpha- or beta-adrenergic receptors. ncats.iopfizer.compediatriconcall.comfocusbiomolecules.com This distinguishes it from some other antiarrhythmic agents and indicates that its primary mechanism of action is not mediated through the adrenergic nervous system.
Human Electrophysiology Studies
The electrophysiological effects of this compound have also been extensively studied in humans, providing valuable insights into its clinical actions. pfizer.compfizer.com
In human subjects, this compound administered at therapeutic plasma levels has been shown to produce several characteristic changes in cardiac conduction intervals. pfizer.compfizer.com It typically shortens the sinus node recovery time and lengthens the effective refractory period of the atrium. pfizer.compfizer.comdrugbank.com The effect on the effective refractory period of the atrioventricular (AV) node is generally minimal. pfizer.compfizer.comdrugbank.com
Studies have shown little effect on AV-nodal and His-Purkinje conduction times or the QRS duration. pfizer.compfizer.com However, a notable effect is the prolongation of conduction in accessory pathways. pfizer.compfizer.com
One study involving patients with obstructive hypertrophic cardiomyopathy who were treated with this compound showed a statistically significant increase in several electrocardiogram intervals. nih.gov
Table 1: Effect of this compound on Cardiac Conduction Intervals in Patients with Obstructive Hypertrophic Cardiomyopathy nih.gov
| Interval | Before this compound (mean ± SD) | After this compound (mean ± SD) | p-value |
| QTc (ms) | 458 ± 22 | 486 ± 27 | < 0.001 |
| QRS (ms) | - | - | - |
| JT (ms) | - | - | - |
| PR (ms) | - | - | - |
Data derived from a study of 39 patients. "Before" measurements were taken at baseline, and "After" measurements were taken at a median of 96 days following the initiation of this compound therapy. QTc was calculated using the Bazett formula. The original study provided more extensive data which is partially represented here.
A study on the transplanted human heart, which is denervated, revealed more pronounced direct effects of this compound. In this model, this compound markedly prolonged all measured conduction intervals. ahajournals.org
Table 2: Electrophysiologic Effects of this compound in the Transplanted Human Heart ahajournals.org
| Interval | Control (mean ± SD, msec) | After this compound (mean ± SD, msec) | p-value |
| PA Interval | 47 ± 16 | 54 ± 17 | < 0.01 |
| AH Interval | 55 ± 12 | 78 ± 12 | < 0.001 |
| HV Interval | 38 ± 9 | 58 ± 13 | < 0.001 |
| QRS Duration | 93 ± 18 | 129 ± 34 | < 0.001 |
| QT Interval | 339 ± 23 | 403 ± 39 | < 0.001 |
PA = P-wave to A-deflection; AH = A-deflection to H-deflection; HV = H-deflection to V-deflection. These intervals represent conduction times through the atria, AV node, and His-Purkinje system, respectively.
Evaluation of Repolarization and Refractoriness via Monophasic Action Potentials (MAP)
Monophasic action potential (MAP) studies are crucial in understanding the effects of antiarrhythmic drugs on myocardial repolarization and refractoriness. In studies involving patients with coronary artery disease, this compound has been shown to increase the duration of MAP at 90% repolarization (MAP90). nih.gov This prolongation of the action potential is a key mechanism of its antiarrhythmic effect. patsnap.com
In canine models, a high dose of this compound prolonged both the MAP90 and the effective refractory period (ERP) to a similar degree. nih.gov This concurrent extension of repolarization and refractoriness can displace the terminal repolarization period, which may create a substrate for proarrhythmia, especially at slower heart rates. nih.gov Further studies in humans have confirmed that this compound prolongs the right ventricular effective refractory period and the QT-interval, with a slight increase in the ratio of refractoriness to action potential duration. nih.gov The drug also significantly prolongs the conduction intervals of both normal and premature paced beats. nih.gov These effects on conduction and action potential duration are considered central to its efficacy in terminating and slowing ventricular tachycardias. nih.gov
The impact of this compound on atrial repolarization has also been investigated. It prolongs the PTa interval, primarily by extending the repolarization interval, an effect analogous to its action on the ventricles. jacc.org
Stereoselective Pharmacokinetics and Pharmacodynamics
This compound is administered as a racemic mixture of its S- and R-enantiomers, which exhibit different pharmacological and pharmacokinetic properties. researchgate.netnih.gov
The two enantiomers of this compound display notable differences in their pharmacological effects. The S(+) enantiomer is reported to be approximately 3.3 times more potent in prolonging the QUc interval in rabbits compared to the R(-) enantiomer. oup.comresearchgate.netoup.com In human studies, acute infusion of the S(+) enantiomer, but not the R(-) enantiomer, has been associated with a prolongation of the rate-corrected QT interval. nih.govd-nb.info
Regarding their effects on the human ether-à-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization, the enantiomers also show differential activity. S(+) this compound inhibits the wild-type hERG current with a half-maximal inhibitory concentration (IC50) of 3.9 µM, while the R(-) enantiomer has an IC50 of 12.9 µM. nih.govd-nb.info This suggests a greater potency of the S(+) enantiomer in blocking this specific potassium channel. nih.gov
Interestingly, at high concentrations (greater than 6 micrograms/ml), R-disopyramide is more potent than S-disopyramide in prolonging the QRS interval in rabbits, while their potency is similar at lower concentrations. nih.gov
When administered as a racemic mixture, the pharmacological effect of this compound appears to be the sum of the individual effects of each enantiomer. oup.comresearchgate.netoup.com However, pharmacokinetic interactions between the enantiomers are evident when they are given together. nih.gov In rabbits, while the volume of distribution at a steady state was similar when each enantiomer was administered separately, it was significantly decreased when the racemic mixture was given, suggesting an interaction in tissue binding. oup.com
Studies in humans have shown that when given as a pseudoracemate, d-disopyramide (R-disopyramide) has a lower plasma clearance, lower renal clearance, a longer half-life, and a smaller apparent volume of distribution than l-disopyramide (S-disopyramide). nih.gov These differences were not observed when the enantiomers were administered separately, highlighting a significant pharmacokinetic interaction within the racemic mixture that may be dose-dependent. nih.gov
The binding of this compound to plasma proteins, primarily alpha-1 acid glycoprotein (B1211001), is stereoselective and concentration-dependent. nih.govwikipedia.orgjst.go.jp The S(+)-enantiomer exhibits higher binding than the R(-)-enantiomer at similar unbound concentrations. nih.gov This differential binding leads to distinct pharmacokinetic properties. nih.gov
Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.orgjournals.co.za For this compound, the unbound fraction can be influenced by the drug concentration and the amount of plasma protein. wikipedia.org The saturable nature of this compound's plasma protein binding means that as the total drug concentration increases, the unbound fraction also increases. nih.govresearchgate.net
| Enantiomer | Unbound Clearance (ml/min) | Half-life (hr) |
| S(+)-Disopyramide | 604 | 3.67 |
| R(-)-Disopyramide | 401 | 4.62 |
| A comparison of the unbound clearance and half-life of this compound enantiomers. nih.gov |
Cellular and Molecular Level Investigations
In vitro investigations using single cardiomyocytes and intact trabeculae from patients with obstructive hypertrophic cardiomyopathy (HCM) have provided valuable insights into the cellular mechanisms of this compound. jacc.orgnih.gov Treatment with 5 μmol/l this compound in these tissues resulted in a reduction in force and Ca2+ transients. jacc.orgnih.gov It also led to a shortened action potential duration and a decreased rate of arrhythmic afterdepolarizations. jacc.orgnih.gov
These effects are attributed to the combined inhibition of multiple ion channels, including peak and late sodium currents, the L-type calcium current, and the delayed-rectifier potassium current. jacc.orgnih.gov this compound also appears to affect ryanodine (B192298) receptors, which are involved in calcium release from the sarcoplasmic reticulum. jacc.orgnih.gov
Notably, this compound does not seem to have a direct effect on the contractile apparatus of the heart. nih.gov Instead, its negative inotropic effect, which is beneficial in reducing outflow tract gradients in obstructive HCM, is achieved by modulating intracellular calcium levels through its action on various ion channels. nih.gov Computational models have supported these findings, showing that this compound decreases both peak twitch tension and resting tension in human HCM trabeculae. mdpi.com
The observed shortening of the action potential and the reduction in sarcoplasmic reticulum Ca2+ content are thought to contribute to a decrease in both early and delayed afterdepolarizations, which are cellular triggers for arrhythmias. nih.gov This suggests that in addition to its negative inotropic effects, this compound possesses direct antiarrhythmic actions at the cellular level in the context of hypertrophic cardiomyopathy. jacc.orgnih.gov
| Parameter | Effect of this compound (5 μmol/l) |
| Force | Lowered |
| Ca2+ Transients | Lowered |
| Action Potential Duration | Reduced |
| Arrhythmic Afterdepolarizations | Reduced |
| Summary of in vitro effects of this compound on cardiomyocytes and trabeculae from HCM patients. jacc.orgnih.gov |
Measurement of Calcium Transients and Force in Isolated Cardiac Tissues
Advanced investigations into the pharmacological profile of this compound have centered on its direct effects on the contractile machinery of the heart at a cellular and tissue level. Studies utilizing isolated cardiac tissues, such as trabeculae and single cardiomyocytes from patients with hypertrophic cardiomyopathy (HCM), provide critical insights into its mechanism of action.
In vitro application of this compound to isolated, intact cardiac trabeculae from HCM patients has demonstrated a significant negative inotropic effect, meaning it reduces the force of muscle contraction. nih.govjacc.org This reduction in isometric twitch force is more pronounced at higher stimulation frequencies. nih.gov For instance, research showed that at a concentration of 5 μmol/L, this compound reduced isometric twitch force by approximately 33% at a stimulation frequency of 0.5 Hz and by 62% at 1.5 Hz. nih.gov This effect is coupled with an acceleration of isometric twitch kinetics, where both the time to peak force and the relaxation time are shortened. nih.gov
The underlying cause of this negative inotropy is this compound's ability to lower the amplitude of intracellular calcium (Ca²⁺) transients. nih.govjacc.org The release and subsequent reuptake of Ca²⁺ by the sarcoplasmic reticulum are fundamental to cardiac muscle contraction and relaxation. mdpi.com this compound reduces the peak systolic intracellular Ca²⁺ levels, leading to less Ca²⁺ available to activate the myofilaments, which results in diminished force generation. nih.govnih.gov This reduction in Ca²⁺ transient amplitude is a result of the compound's inhibitory effects on multiple ion channels, including the L-type Ca²⁺ current and the late sodium current, which influences the Na⁺/Ca²⁺ exchanger. nih.govjacc.org
Studies on hypertrophied myocardium have shown that it often exhibits prolonged action potentials and Ca²⁺ transients, which can lead to incomplete relaxation and a state of Ca²⁺ overload. jci.org this compound's ability to reduce diastolic Ca²⁺ levels and shorten the action potential duration can help mitigate these abnormalities. nih.govresearchgate.net
The following table summarizes the observed effects of 5 µmol/L this compound on force and calcium transients in cardiac tissues from patients with hypertrophic cardiomyopathy.
Table 1: Effects of this compound on Cardiac Tissue Contraction and Calcium Transients
| Parameter | Tissue Type | Effect of 5 µmol/L this compound | Reference |
|---|---|---|---|
| Isometric Twitch Force | HCM Trabeculae | ▼ 33% at 0.5 Hz | nih.gov |
| ▼ 62% at 1.5 Hz | nih.gov | ||
| Time to Peak Force | HCM Trabeculae | ▼ Shortened | nih.gov |
| Relaxation Time | HCM Trabeculae | ▼ Shortened | nih.gov |
| Ca²⁺ Transient Amplitude | HCM Cardiomyocytes | ▼ Lowered | nih.govjacc.org |
| Diastolic Ca²⁺ Concentration | HCM Cardiomyocytes | ▼ Reduced | nih.gov |
Assessment of Arrhythmic Afterdepolarizations
This compound's antiarrhythmic properties extend to its ability to suppress cellular triggers of arrhythmia, specifically early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). nih.govscienceopen.com Afterdepolarizations are abnormal voltage changes across the cardiomyocyte membrane that occur either during (EADs) or after (DADs) complete repolarization and can trigger life-threatening arrhythmias. ahajournals.org
EADs are typically associated with conditions that prolong the action potential duration, while DADs are linked to intracellular Ca²⁺ overload. ahajournals.orgresearchgate.net In the context of hypertrophic cardiomyopathy, a condition characterized by ion current dysfunction and altered Ca²⁺ homeostasis, cardiomyocytes are often prone to these arrhythmic triggers. researchgate.net
Research using isolated cardiomyocytes from the septum of HCM patients has shown that this compound effectively reduces the incidence of both EADs and DADs. scienceopen.com In one study, the application of 5 μmol/L this compound was shown to significantly decrease the percentage of HCM cardiomyocytes that exhibited spontaneous afterdepolarizations during a 3-minute period of regular stimulation. scienceopen.com
The suppression of EADs is attributed to this compound's effect on shortening the action potential duration in HCM cardiomyocytes. nih.gov By inhibiting multiple ion currents, including the late Na⁺ current and L-type Ca²⁺ current, while also blocking the delayed-rectifier K⁺ current, the net effect in diseased tissue is a shortening of the action potential, which reduces the window for EADs to occur. nih.govscienceopen.com The reduction of DADs is primarily linked to this compound's ability to decrease intracellular Ca²⁺ content within the sarcoplasmic reticulum, thereby preventing the Ca²⁺ overload that underlies DAD formation. nih.govahajournals.org These findings highlight a key antiarrhythmic mechanism of this compound beyond its primary channel-blocking activity. jacc.orgahajournals.org
Table 2: Effect of this compound on Arrhythmic Afterdepolarizations in HCM Cardiomyocytes
| Arrhythmic Trigger | Effect of 5 µmol/L this compound | Underlying Mechanism | Reference |
|---|---|---|---|
| Early Afterdepolarizations (EADs) | ▼ Reduced Incidence | Shortening of action potential duration | nih.govscienceopen.com |
| Delayed Afterdepolarizations (DADs) | ▼ Reduced Incidence | Reduction of sarcoplasmic reticulum Ca²⁺ content | nih.govscienceopen.com |
Computational Modeling of this compound Effects (e.g., hERG-linked Short QT Syndrome)
Computational modeling has become an invaluable tool for dissecting the complex interactions between antiarrhythmic drugs and cardiac ion channels, particularly in rare genetic disorders like the Short QT Syndrome (SQTS). cinc.org SQTS variant 1 (SQT1) is caused by a gain-of-function mutation (N588K) in the hERG gene, which encodes the channel responsible for the rapid delayed rectifier potassium current (IKr). cinc.orgnih.gov This mutation leads to a shortened QT interval on the ECG and an increased risk of fatal arrhythmias. cinc.org
In silico studies have been employed to assess the potential therapeutic efficacy of this compound in SQT1. cinc.orgresearchgate.net These models incorporate detailed mathematical representations of human ventricular action potentials, including Markov chain models of the IKr current for both wild-type and SQT1 mutant channels. cinc.orgresearchgate.net The models also simulate this compound's blocking effects on multiple ion channels, including IKr, the fast sodium current (INa), the L-type calcium current (ICaL), and the transient outward current (Ito). cinc.org
Simulations demonstrate that this compound can effectively reverse the SQT1 phenotype. researchgate.net At clinically relevant concentrations (e.g., 10 µM), computational models predict that this compound significantly prolongs the action potential duration (APD) at the single-cell level. cinc.org This effect is primarily due to its ability to inhibit the mutant SQT1-hERG channels, even with a reduced blocking potency compared to wild-type channels. cinc.org
When these cellular effects are integrated into one-dimensional (1D) and three-dimensional (3D) tissue models, the simulations show a significant prolongation of the QT interval, bringing it closer to the normal physiological range. cinc.orgresearchgate.net The models suggest that the QT prolongation is mainly due to IKr block, while the effective refractory period (ERP) is lengthened by a synergistic combination of IKr and INa block. researchgate.net Furthermore, 3D simulations of re-entrant arrhythmias in a ventricular wedge model showed that this compound could decrease the frequency of re-entrant waves and exhibit anti-fibrillatory effects, preventing the chaotic wavelets seen in the untreated SQT1 condition. researchgate.net These computational studies provide mechanistic insights and support the investigation of this compound as a potential treatment for hERG-linked SQTS. cinc.orgresearchgate.netsciltp.com
Drug Interactions and Polypharmacy Considerations
Pharmacokinetic Interactions
Pharmacokinetic interactions involving disopyramide (B23233) primarily revolve around its metabolism by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoenzyme. ahajournals.org Co-administration of drugs that inhibit or induce this enzyme can lead to clinically significant changes in this compound plasma concentrations, necessitating careful monitoring and potential dose adjustments.
Cytochrome P450 3A4 (CYP3A4) Metabolism and Inhibitors/Inducers
In vitro studies have established that this compound is a substrate of CYP3A4. pfizer.compfizermedicalinformation.comnih.gov This metabolic pathway is responsible for the conversion of this compound to its less active metabolites. Consequently, the co-administration of drugs that inhibit or induce CYP3A4 can have a significant impact on this compound's pharmacokinetics.
CYP3A4 Inhibitors: Potent inhibitors of CYP3A4 can decrease the metabolism of this compound, leading to elevated plasma concentrations. ahajournals.org This can increase the risk of concentration-dependent adverse effects, including proarrhythmia and anticholinergic toxicities. Several classes of drugs are known to be strong CYP3A4 inhibitors. For instance, macrolide antibiotics such as erythromycin (B1671065) and clarithromycin (B1669154) have been implicated in life-threatening interactions with this compound, resulting in significant QT prolongation, torsades de pointes, and ventricular fibrillation. pfizer.comnih.govdrugs.com Azole antifungal agents, like ketoconazole (B1673606) and itraconazole, are also potent inhibitors of this enzyme and their concurrent use with this compound is generally contraindicated. medscape.comnih.gov HIV protease inhibitors, including atazanavir, darunavir, and ritonavir, can also substantially increase this compound levels. mims.compdr.net
CYP3A4 Inducers: Conversely, drugs that induce the activity of CYP3A4 can accelerate the metabolism of this compound, leading to lower plasma concentrations and potentially reducing its antiarrhythmic efficacy. pediatriconcall.compfizermedicalinformation.com Notable inducers of CYP3A4 include certain anticonvulsants, such as phenytoin (B1677684), phenobarbital (B1680315), and primidone, as well as the antituberculosis drug rifampin. mims.compediatriconcall.compfizermedicalinformation.comdrugs.com When these agents are co-administered with this compound, it is essential to monitor for a potential loss of therapeutic effect.
Below is a table summarizing the effects of various CYP3A4 inhibitors and inducers on this compound:
| Drug Class | Examples | Effect on this compound | Clinical Implication |
| CYP3A4 Inhibitors | |||
| Macrolide Antibiotics | Erythromycin, Clarithromycin | Increased plasma concentrations pfizer.comnih.govdrugs.com | Increased risk of QT prolongation and torsades de pointes drugs.com |
| Azole Antifungals | Ketoconazole, Itraconazole | Increased plasma concentrations medscape.com | Contraindicated due to risk of cardiotoxicity medscape.com |
| HIV Protease Inhibitors | Ritonavir, Atazanavir, Darunavir | Increased plasma concentrations mims.compdr.net | Potential for serious adverse effects pdr.net |
| CYP3A4 Inducers | |||
| Anticonvulsants | Phenytoin, Phenobarbital, Primidone | Decreased plasma concentrations mims.compediatriconcall.compfizermedicalinformation.com | Potential for reduced antiarrhythmic efficacy pediatriconcall.compfizermedicalinformation.com |
| Antimycobacterials | Rifampin | Decreased plasma concentrations drugs.com | Loss of therapeutic effect drugs.com |
Impact on Plasma Levels of this compound
The interaction with CYP3A4 modulators directly translates to altered plasma levels of this compound. The co-administration of potent CYP3A4 inhibitors like clarithromycin and erythromycin can lead to dangerously high serum concentrations of this compound. drugs.compediatriconcall.com This elevation in plasma levels is often associated with adverse cardiovascular events. drugs.com For example, there have been reports of hypoglycemic coma, QT prolongation, and ventricular fibrillation in patients taking this compound who were subsequently started on clarithromycin. drugs.com Similarly, concurrent use of erythromycin has been linked to significantly prolonged QTc intervals and elevated this compound levels. drugs.com Even azithromycin, which is not considered a potent CYP3A4 inhibitor, has been anecdotally associated with increased this compound levels and ventricular tachycardia in one case report. drugs.com
Conversely, the use of CYP3A4 inducers like phenytoin can result in lower than expected plasma levels of this compound, potentially rendering the therapy ineffective. pediatriconcall.compfizermedicalinformation.com Therefore, monitoring of this compound plasma concentrations is recommended when initiating or discontinuing concurrent therapy with a CYP3A4 inducer. pediatriconcall.compfizermedicalinformation.com
A study involving the co-administration of this compound and quinidine (B1679956), another Class Ia antiarrhythmic, showed a slight increase in plasma this compound levels and a slight decrease in plasma quinidine levels. pfizer.compediatriconcall.compfizermedicalinformation.com
Effects on Co-administered Drugs
This compound itself can also affect the pharmacokinetics of other drugs, although this is less well-documented than the interactions affecting its own metabolism. For instance, this compound may increase the serum levels of theophylline, HIV protease inhibitors (such as ritonavir, indinavir, and saquinavir), cyclosporine, and warfarin. mims.com These interactions are likely due to inhibition of metabolic pathways or transporters responsible for the clearance of these co-administered drugs.
Pharmacodynamic Interactions
Additive QT Prolongation with Other Agents
This compound, as a Class Ia antiarrhythmic, inherently prolongs the QT interval by blocking sodium channels and the rapid component of the delayed rectifier potassium current. nih.govuspharmacist.com When co-administered with other drugs that also have QT-prolonging properties, there is an increased risk of excessive QT prolongation and the potentially fatal arrhythmia, torsades de pointes. nih.govdrugs.com
Numerous medications across various therapeutic classes can prolong the QT interval. Therefore, a careful review of a patient's complete medication list is imperative before initiating this compound. The concurrent use of this compound with other QT-prolonging agents should generally be avoided unless the potential benefits are deemed to outweigh the significant risks. drugs.com
The following table provides examples of drug classes and specific agents that can cause additive QT prolongation when used with this compound:
| Drug Class | Examples |
| Antiarrhythmics | Class Ia (e.g., Quinidine, Procainamide), Class III (e.g., Amiodarone, Sotalol, Dofetilide) uspharmacist.comdrugs.com |
| Antipsychotics | Thioridazine, Ziprasidone, Chlorpromazine, Haloperidol medscape.comuspharmacist.com |
| Antidepressants | Tricyclic antidepressants (e.g., Amitriptyline (B1667244), Imipramine), Citalopram, Escitalopram medscape.commims.com |
| Macrolide and Fluoroquinolone Antibiotics | Erythromycin, Clarithromycin, Azithromycin, Moxifloxacin drugs.commedscape.commims.com |
| Antifungals | Ketoconazole, Itraconazole, Fluconazole medscape.comuspharmacist.com |
| Antihistamines | Terfenadine, Astemizole mims.comuspharmacist.com |
| Other Agents | Cisapride, Pentamidine, Methadone, Ondansetron mims.comaaamedicines.org.uk |
Concomitant Use with Other Antiarrhythmic Drugs (Class Ia, Ic, Beta-blockers)
The combination of this compound with other antiarrhythmic drugs requires careful consideration and is generally reserved for patients with life-threatening arrhythmias who have not responded to single-agent therapy. pfizer.compfizermedicalinformation.com
Class Ia and Ic Antiarrhythmics: The concurrent use of this compound with other Class Ia agents (e.g., quinidine, procainamide) or Class Ic agents (e.g., flecainide, propafenone) can lead to excessive prolongation of the QRS complex and/or the QT interval. pfizer.compediatriconcall.compfizermedicalinformation.com This combination can also produce significant negative inotropic effects, which may be particularly dangerous in patients with underlying cardiac decompensation. pfizer.compfizermedicalinformation.com
Beta-blockers: The co-administration of this compound with beta-blockers has been associated with severe adverse effects, including profound bradycardia, hypotension, and even death, due to combined negative inotropic and chronotropic effects. ahajournals.orgdrugs.com While a significant interaction was not observed in healthy subjects with propranolol (B1214883), caution is advised, and close monitoring of cardiac function is essential if this combination is deemed necessary. pfizer.compfizermedicalinformation.comdrugs.com The use of this compound with beta-blockers should generally be avoided unless the benefits clearly outweigh the risks. drugs.comdrugs.com
Interactions with Agents Affecting Glucoregulatory Mechanisms
This compound has been associated with hypoglycemia. pediatriconcall.com The risk of this adverse effect can be increased when this compound is combined with other drugs that affect glucose regulation. drugbank.com For instance, concurrent use with acetohexamide (B1666498) or alogliptin (B1666894) may heighten the risk of hypoglycemia. drugbank.com Caution is advised, and careful blood glucose monitoring is recommended in patients with conditions like congestive heart failure, chronic malnutrition, or hepatic and renal diseases, as they may have compromised glucoregulatory mechanisms. drugs.com
Additive Anticholinergic Effects
This compound possesses inherent anticholinergic properties which can be additive with other medications sharing this characteristic. hres.caunboundmedicine.commhmedical.com Co-administration with drugs such as atropine (B194438), antihistamines, and tricyclic antidepressants can potentiate these effects. hres.caunboundmedicine.com This may lead to an increased incidence and severity of side effects like dry mouth, urinary retention, and blurred vision. hres.camhmedical.com In elderly patients, the combination with potent anticholinergic drugs like diphenhydramine (B27) and amitriptyline should be avoided to prevent significant anticholinergic toxicity. ahajournals.org If significant anticholinergic adverse effects occur, monitoring this compound plasma concentrations and potential dosage reduction may be necessary. drugs.com
Interaction with Phosphodiesterase Type 5 Inhibitors
There is evidence suggesting that phosphodiesterase type 5 (PDE5) inhibitors may carry a risk of QT prolongation. hres.ca The concomitant administration of this compound with PDE5 inhibitors is not recommended due to the potential for an enhanced QT prolongation effect. hres.ca Specific interactions have been noted where the serum concentration of avanafil (B1665834) can be increased when combined with this compound. drugbank.com Healthcare providers should exercise caution and discuss the potential risks with patients already taking this compound before initiating therapy with a PDE5 inhibitor. clevelandclinic.org
Specific Drug-Drug Interaction Profiles
Quinidine, another Class IA antiarrhythmic, can have complex interactions with this compound. pfizermedicalinformation.com When used concurrently, a slight increase in plasma this compound levels and a slight decrease in plasma quinidine levels have been observed. pediatriconcall.comdrugs.comhres.capfizermedicalinformation.com Both drugs can prolong the QT interval, and their combined use may lead to an excessive prolongation, increasing the risk of arrhythmias like torsade de pointes. drugs.compfizermedicalinformation.com Furthermore, both this compound and quinidine possess anticholinergic properties, which may be additive. mhmedical.comahajournals.org However, the underlying mechanisms of their anticholinergic effects at the cellular level appear to differ; quinidine may inhibit the muscarinic K+ channel and/or G proteins, while this compound is thought to primarily block muscarinic acetylcholine (B1216132) receptors in atrial myocytes. nih.gov
The macrolide antibiotics erythromycin and clarithromycin are potent inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme. pfizermedicalinformation.compfizer.com Since this compound is metabolized by CYP3A4, co-administration with these antibiotics can lead to increased plasma concentrations of this compound. pediatriconcall.comhres.capfizer.com This interaction can result in life-threatening cardiac events, including severe arrhythmias, due to QT interval prolongation. drugs.compfizermedicalinformation.compfizer.comnih.gov In vitro studies have confirmed that erythromycin inhibits the metabolism of this compound. pfizermedicalinformation.com Therefore, the concurrent use of this compound with erythromycin or clarithromycin is generally contraindicated or requires extreme caution and close monitoring. pfizermedicalinformation.commedscape.com
Phenytoin and other potent inducers of hepatic enzymes, such as phenobarbital and rifampin, can accelerate the metabolism of this compound. hres.caunboundmedicine.com This occurs because this compound is a substrate for the CYP3A4 enzyme system, which these drugs induce. hres.ca The induction of CYP3A4 leads to lower plasma concentrations of this compound, which may result in a loss of antiarrhythmic efficacy. pediatriconcall.comdrugs.compfizermedicalinformation.com Consequently, when this compound is administered concurrently with hepatic enzyme inducers, it is recommended to monitor its plasma levels to ensure therapeutic concentrations are maintained. pediatriconcall.comhres.capfizermedicalinformation.com
Verapamil (B1683045)
The concurrent use of this compound and verapamil, a calcium channel blocker, is generally not recommended due to the potential for additive negative inotropic effects, which can depress myocardial contractility. fda.govdrugs.comfda.gov This combination may lead to or worsen congestive heart failure and cause significant hypotension. hres.ca Although the interaction is not extensively documented, the risk of sinus node depression can be increased when verapamil is combined with this compound. drugbank.com It is advised that this compound should not be administered within 48 hours before or 24 hours after verapamil administration until more definitive data on their interaction are available. fda.govdrugs.comfda.gov
Digoxin (B3395198)
This compound can be co-administered with digoxin, a cardiac glycoside. Studies have shown that concomitant therapy does not typically result in changes in serum digoxin levels. hres.cadrugs.com However, this compound may enhance the arrhythmogenic activities of digoxin. drugbank.com
Beta-adrenergic Blockers
The combination of this compound with beta-adrenergic blockers (e.g., propranolol, metoprolol, atenolol) should be approached with caution and is often avoided unless the potential benefits outweigh the risks. drugs.comdrugs.com Both drug classes possess negative inotropic properties, and their concurrent use can lead to severe hypotension, bradycardia, asystole, and heart failure. drugs.com Fatalities have been reported with this combination. drugs.com Furthermore, co-administration can result in QT interval prolongation and excessive widening of the QRS complex. drugs.com
While one study in healthy subjects showed no significant interaction with oral propranolol, some beta-blockers have been reported to decrease the clearance of this compound. drugs.comdrugs.com
A notable pharmacodynamic interaction involves the risk of hypoglycemia. This compound itself has been associated with rare cases of significant hypoglycemia. drugs.comwebmd.com Beta-blockers can mask the typical tachycardic symptoms of hypoglycemia and inhibit catecholamine-mediated glycogenolysis, potentially potentiating and prolonging a hypoglycemic episode. drugs.comdrugs.com This effect is more pronounced with non-cardioselective beta-blockers. drugs.com
Gliclazide (B1671584) and other Hypoglycemic Agents
A significant interaction exists between this compound and sulfonylurea hypoglycemic agents like gliclazide. drugbank.commedindia.net this compound can potentiate the hypoglycemic effect of these agents, increasing the risk of dangerously low blood glucose levels. drugbank.commedindia.netmedscape.comhres.ca Research in rat models has demonstrated that this compound itself can reduce blood glucose levels and enhance the hypoglycemic activity of gliclazide in both normal and diabetic rats. researchgate.net This necessitates careful blood glucose monitoring and potential dose adjustments of the hypoglycemic agent when used concomitantly with this compound. hres.caresearchgate.net The interaction is believed to be pharmacodynamic in nature. researchgate.net
| Interacting Agent | Effect of Combination with this compound |
| Gliclazide | Increased risk of hypoglycemia. drugbank.commedindia.netresearchgate.net |
| Glimepiride | Increased risk of hypoglycemia. drugbank.com |
| Glipizide | Increased risk of hypoglycemia. drugbank.commedscape.com |
| Acarbose | Increased risk of hypoglycemia. drugbank.com |
| Alogliptin | Increased risk of hypoglycemia. drugbank.com |
Other Noteworthy Interactions (e.g., Amiodarone, Flecainide, Lidocaine, Procainamide, Propafenone)
The use of this compound with other antiarrhythmic drugs requires careful monitoring due to the potential for additive electrophysiological effects and proarrhythmia. hres.ca
Advanced Analytical and Bioanalytical Methodologies for Disopyramide
Electrochemical Methods
Cyclic Voltammetry (CV)
Cyclic voltammetry is instrumental in elucidating the fundamental electrochemical behavior of Disopyramide (B23233). Investigations using a glassy carbon electrode (GCE) have revealed that this compound undergoes an irreversible oxidation process google.comsrl.info. In studies conducted at pH 8.0, a single, well-defined anodic peak was observed around 0.85 V, with the peak current demonstrating a linear relationship with increasing this compound concentration google.com. The diffusion coefficient of this compound has been determined using CV, with values reported as approximately 3.8 × 10⁻⁶ cm²/s in a pH 7.0 phosphate (B84403) buffer google.comsrl.info. This technique is crucial for characterizing the electron transfer mechanisms and identifying optimal conditions for other voltammetric methods.
Square-Wave Voltammetry (SWV)
Square-wave voltammetry offers advantages such as increased speed and reduced consumption of electroactive species compared to other voltammetric techniques google.com. For this compound analysis, SWV has been employed to study its electrochemical behavior, often showing similar peak characteristics to differential pulse voltammetry google.com. It serves as a sensitive method for quantification, particularly when coupled with stripping techniques.
Differential Pulse Anodic Adsorptive Stripping Voltammetry (DPAAdSV)
Differential Pulse Anodic Adsorptive Stripping Voltammetry (DPAAdSV) has been developed as a sensitive method for the direct determination of this compound in both pharmaceutical formulations and biological samples google.comuw.eduoup.comnih.gov. This technique involves an accumulation step at a specific potential, followed by a differential pulse scan to detect the oxidized species.
Performance Data for DPAAdSV:
| Parameter | Value | Units |
| Working Range | 3 × 10⁻⁷ to 3 × 10⁻⁶ | M |
| Working Range | 0.102 to 1.0 | mg/L |
| Limit of Detection | 2.9 × 10⁻⁷ | M |
| Limit of Detection | 0.10 | mg/L |
| Limit of Quantitation | 9.5 × 10⁻⁷ | M |
| Limit of Quantitation | 0.32 | mg/L |
*Data derived from multiple sources google.comuw.eduoup.comnih.gov.
Squarewave Anodic Adsorptive Stripping Voltammetry (SWAAdSV)
Squarewave Anodic Adsorptive Stripping Voltammetry (SWAAdSV) is another highly sensitive electrochemical technique employed for this compound quantification google.comuw.eduoup.comnih.gov. Similar to DPAAdSV, it utilizes an adsorptive accumulation step prior to the square-wave voltammetric measurement. This method has demonstrated robust performance in analyzing this compound in various matrices.
Performance Data for SWAAdSV:
| Parameter | Value | Units |
| Working Range | 3 × 10⁻⁷ to 3 × 10⁻⁶ | M |
| Working Range | 0.102 to 1.0 | mg/L |
| Limit of Detection | 1.4 × 10⁻⁷ | M |
| Limit of Detection | 0.05 | mg/L |
| Limit of Quantitation | 4.5 × 10⁻⁷ | M |
| Limit of Quantitation | 0.15 | mg/L |
*Data derived from multiple sources google.comuw.eduoup.comnih.gov.
Immunoassay Techniques
Immunoassays represent a class of bioanalytical methods that rely on the highly specific binding interaction between an antibody and its corresponding antigen. These techniques are valued for their sensitivity, specificity, and potential for high-throughput analysis, making them suitable for therapeutic drug monitoring and pharmacokinetic studies.
Enzyme-Mediated Immunoassay (EIA/EMIT)
Enzyme-Mediated Immunoassay (EIA), often referred to as Enzyme Multiplied Immunoassay Technique (EMIT), has been successfully applied for the quantification of this compound in serum srl.infonih.gov. The principle involves an antigen-antibody reaction where an enzyme-labeled antigen or antibody is used. Upon addition of a chromogenic substrate, the enzyme catalyzes a reaction that produces a detectable signal, which is proportional to the analyte concentration srl.info.
Studies have reported that EIA procedures for this compound yield a within-assay coefficient of variation (CV) of less than or equal to 5% and a between-assay CV of less than or equal to 7% nih.gov. Regression analysis comparing EIA results with gas chromatography (GC) showed a strong correlation (y = 0.99x + 0.04, r = 0.97), indicating high specificity and sensitivity nih.gov. Typical concentration ranges measured by EIA are between 2.0-5.0 μg/mL srl.info.
Fluorescence Quenching or Enhancement Immunoassays
Fluorescence-based immunoassays, including those employing fluorescence quenching or enhancement mechanisms, offer sensitive detection of this compound google.comgoogle.com. A notable example is the homogeneous substrate-labeled fluorescent immunoassay developed for this compound in human serum oup.com. In this assay, this compound is covalently linked to a fluorogenic enzyme substrate. Enzymatic hydrolysis of this conjugate, typically by beta-galactosidase, liberates a fluorescent product. The resulting fluorescence intensity is directly proportional to the this compound concentration in the sample due to competitive binding with limited antibody sites oup.com. This method has demonstrated sensitivity to less than 0.5 mg/L and has shown excellent correlation (r = 0.98 and 0.99) with liquid chromatography (LC) methods for both semi- and fully automated procedures oup.com.
Fluorescence polarization immunoassay (FPIA) is another variant used for this compound analysis, providing reliable measurements for both total and free drug concentrations nih.gov. FPIA results for this compound have shown good agreement with high-performance liquid chromatography (HPLC) for both total and free fractions, with correlation coefficients of r = 0.982 and r = 0.986, respectively nih.gov. Monitoring the free fraction of this compound is considered important, and FPIA is deemed a reliable method for this purpose nih.gov.
Fluorescence Polarization Immunoassays (FPIA)
Fluorescence Polarization Immunoassay (FPIA) has emerged as a valuable technique for the quantification of this compound in biological samples, including serum and plasma researchgate.netptfarm.pl. This homogeneous immunoassay method offers speed, sensitivity, and specificity, making it suitable for therapeutic drug monitoring researchgate.net. FPIA methods have demonstrated good agreement when compared to high-performance liquid chromatography (HPLC) for both total and free this compound concentrations researchgate.netptfarm.pl. For instance, one study reported a correlation coefficient (r) of 0.986 for free this compound when comparing FPIA to HPLC ptfarm.pl. Performance metrics such as within-assay coefficients of variation (CV) of ≤5% and between-assay CVs of ≤7% have been reported for serum control samples nih.gov. The assay is also reliable for measuring the unbound fraction of this compound, with an average CV of 4.1% nih.gov.
| Parameter | Value | Reference |
| Within-assay CV (serum) | ≤5% | nih.gov |
| Between-assay CV (serum) | ≤7% | nih.gov |
| Total this compound (FPIA vs HPLC) | FPIA = 1.12(HPLC) - 0.002, r = 0.982 | ptfarm.pl |
| Free this compound (FPIA vs HPLC) | FPIA = 0.867(HPLC) - 0.003, r = 0.986 | ptfarm.pl |
| Free this compound assay CV | 4.1% | nih.gov |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) provides a versatile platform for the analysis of this compound, offering high separation efficiency and reduced analysis times capes.gov.brnih.gov. CE methods have been developed for the separation of this compound from its metabolites and other co-administered drugs researchgate.netnih.govpsu.edunih.govnih.govnih.govnih.govoup.com. Notably, CE has been extensively utilized for the enantioselective analysis of this compound, given that its enantiomers exhibit different biological activities nih.govcapes.gov.brnih.govnih.govacs.orgmdpi.comnih.gov. Detection limits as low as 2.5 × 10⁻⁸ mol L⁻¹ have been achieved using electrochemiluminescence detection capes.gov.br. Furthermore, rapid enantioselective analyses have been reported, with some methods completing the separation in under 5 minutes researchgate.netnih.gov.
Cyclodextrin-Modified Electrokinetic Chromatography (CE-CD)
The incorporation of cyclodextrins (CDs) as chiral selectors in CE, known as cyclodextrin-modified electrokinetic chromatography (CE-CD), is a highly effective strategy for resolving this compound enantiomers researchgate.netnih.govnih.govacs.orgmdpi.comacs.orgmdpi.comscilit.comdiva-portal.orgresearchgate.netmdpi.commdpi.com. A wide array of native and derivatized cyclodextrins has been investigated to optimize chiral recognition nih.govacs.orgmdpi.com. For instance, the use of 15 mM carboxymethylated β-cyclodextrin at pH 4.9 yielded a resolution factor (Rs) of 3.0 for this compound enantiomers nih.gov. Sulfated β-cyclodextrin has also proven effective, enabling enantioselective analysis within approximately 5 minutes researchgate.netnih.gov. The selection of the appropriate cyclodextrin, buffer pH, and concentration are critical parameters that significantly influence the resolution and efficiency of the separation nih.govmdpi.comacs.orgmdpi.com.
| Chiral Selector | Buffer Conditions | Resolution (Rs) | Run Time | Detection Method | Reference |
| Carboxymethylated β-CD | 15 mM, pH 4.9 | 3.0 | N/A | UV | nih.gov |
| Sulfated β-cyclodextrin | 20 mmol/L sodium acetate, pH 5.0 | N/A | < 5 min | UV | researchgate.netnih.gov |
| Human α1-acid glycoprotein (B1211001) (AGP) | 0.75 mM plug (4.5 cm effective length) | Complete | N/A | UV | nih.gov |
| Various CDs | Various pH and concentrations | Varies | Varies | UV/ECL | nih.govacs.orgmdpi.comacs.orgmdpi.com |
Sample Preparation and Extraction Methodologies for Biological Matrices
Effective sample preparation is a critical prerequisite for the accurate and sensitive determination of this compound in complex biological matrices such as plasma and urine. Common techniques employed include liquid-liquid extraction (LLE) and protein precipitation (PPT), often in combination researchgate.netresearchgate.netnih.govnih.govnih.govnih.govnih.govnih.govrjpbcs.comnih.govjapsonline.comoulu.fi.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used technique for isolating this compound from biological fluids. Dichloromethane (B109758) and diethyl ether are frequently employed as extraction solvents researchgate.netresearchgate.netnih.govnih.gov. For instance, plasma samples are often subjected to dichloromethane extraction following protein precipitation researchgate.netresearchgate.netnih.gov. Diethyl ether extraction, followed by back-extraction into acetic acid, has also been reported for simultaneous analysis in plasma and urine nih.gov. Toluene has been utilized as an extraction solvent in CE-based analyses researchgate.netnih.gov. For GC-MS/MS (B15284909) analysis, a combination of dichloromethane and methyl tertiary-butyl ether has been employed rjpbcs.com.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins and other macromolecules from biological samples, thereby simplifying the matrix for subsequent analysis. Trichloroacetic acid (TCA) is commonly used, typically at concentrations around 30% (wt/vol), to precipitate proteins from serum or plasma researchgate.netresearchgate.netnih.govnih.gov. Methanol and acetonitrile (B52724) are also utilized as precipitating agents, either alone or in combination nih.govjapsonline.comjfda-online.com. For example, adding 30% TCA to serum causes protein precipitation, after which the supernatant is processed for analysis nih.gov. Methanol precipitation, followed by evaporation of the supernatant and redissolution, has also been described ptfarm.pl.
Derivatization Techniques for Metabolites
The analysis of this compound metabolites, particularly the mono-N-dealkylthis compound, often necessitates derivatization to enhance their detectability and chromatographic behavior, especially in gas chromatography (GC). Acetic anhydride (B1165640) is a common derivatizing agent used to convert the metabolite into a more volatile and detectable form for GC analysis employing nitrogen-selective detectors nih.govnih.gov. Trifluoroacetic anhydride has also been employed for derivatizing samples prior to GC analysis researchgate.net.
| Technique | Solvents/Reagents | Matrix | Application | Reference |
| Protein Precipitation | 30% Trichloroacetic acid (TCA) | Serum | Total this compound assay | nih.gov |
| Protein Precipitation | Methanol/Acetonitrile | Plasma | Sample clean-up for UPLC-MS/MS | nih.govjapsonline.comjfda-online.com |
| Protein Precipitation | Methanol | Serum | Sample clean-up for ITP | ptfarm.pl |
| Liquid-Liquid Extraction | Dichloromethane | Plasma/Urine | After PPT for enantioseparation (HPLC) | researchgate.netresearchgate.netnih.gov |
| Liquid-Liquid Extraction | Diethyl ether | Serum | Followed by derivatization for GC analysis | nih.govnih.gov |
| Liquid-Liquid Extraction | Toluene | Plasma | Sample clean-up for CE | researchgate.netnih.gov |
| Derivatization | Acetic anhydride | Serum | For mono-N-dealkylthis compound (GC) | nih.govnih.gov |
| Derivatization | Trifluoroacetic anhydride | Samples | For GC analysis | researchgate.net |
Method Validation Parameters (Limit of Detection, Limit of Quantitation, Linearity)
The validation of analytical and bioanalytical methods for this compound is crucial for ensuring the reliability and accuracy of quantitative measurements in various matrices, including biological fluids and pharmaceutical formulations. Key parameters evaluated during method validation include the Limit of Detection (LOD), Limit of Quantitation (LOQ), and Linearity. These parameters collectively define the sensitivity, precision, and accuracy of the analytical procedure across a defined range of concentrations.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ (or Lower Limit of Quantitation, LLOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Various studies have reported different LOD and LOQ values for this compound, depending on the analytical technique and the matrix employed. For instance, a high-performance liquid chromatography (HPLC) method developed for this compound in tablet formulations established an LOD of 0.03 ppm and an LOQ of 0.099 ppm ijrpc.com. In contrast, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for this compound in rat plasma reported a Lower Limit of Quantification (LLOQ) of 2 ng/mL researchgate.netnih.gov. Another HPLC method reported a detection limit of 0.2 µg/mL in plasma, with a lower limit of detection of 0.6 ng and a lower limit of quantitative sensitivity of 0.25 µg/mL for this compound researchgate.net. Micellar liquid chromatography (MLC) in serum yielded an LOD of 30 mg/L and an LOQ of 80 mg/L researchgate.net.
Linearity
Linearity refers to the ability of the analytical method to elicit response that is directly proportional to the analyte concentration within a given range. This is typically assessed by analyzing a series of standards at different concentrations and evaluating the resulting calibration curve, often expressed by the correlation coefficient (r²). Studies have demonstrated linearity for this compound across various concentration ranges and methods. For example, an HPLC method for tablet formulations showed linearity over the range of 0.5–2.5 ppm with a correlation coefficient (r²) of 0.999 ijrpc.com. An LC-MS/MS method in rat plasma established a linear concentration range of 2–2000 ng/mL for this compound researchgate.netnih.gov. Furthermore, a micellar liquid chromatography method in serum demonstrated linearity over the range of 0.5–8.0 mg/L with correlation coefficients greater than 0.999 researchgate.net. A reverse-phase ultra-performance liquid chromatography (RP-UPLC) method in rabbit plasma reported linearity over the concentration range of 0.15–6 ng/mL with an R² value greater than 0.995 africanjournalofbiomedicalresearch.com.
The following table summarizes key method validation parameters reported in the literature for this compound:
Table 1: Summary of Method Validation Parameters for this compound
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Rat Plasma | Not specified | 2 ng/mL | 2–2000 ng/mL | Not specified | researchgate.netnih.gov |
| HPLC | Tablet Formulation | 0.03 ppm | 0.099 ppm | 0.5–2.5 ppm | 0.999 | ijrpc.com |
| HPLC | General | 0.2 µg/mL | Not specified | 0.05–5.00 µg/mL | Not specified | researchgate.net |
| HPLC | General | 0.6 ng | 0.25 µg/mL | Not specified | Not specified | researchgate.net |
| Micellar Liquid Chromatography (MLC) | Serum | 30 mg/L | 80 mg/L | 0.5–8.0 mg/L | > 0.999 | researchgate.net |
| RP-UPLC | Rabbit Plasma | Not specified | Not specified | 0.15–6 ng/mL | > 0.995 | africanjournalofbiomedicalresearch.com |
Note: "Not specified" indicates that the parameter was not explicitly reported in the source for that particular method or matrix.
The determination of these validation parameters is essential for establishing the suitability of an analytical method for its intended purpose, ensuring that the generated data is accurate, reproducible, and reliable.
Research on Disopyramide in Specific Cardiomyopathies and Arrhythmias
Obstructive Hypertrophic Cardiomyopathy (HCM)
Disopyramide (B23233), a Class Ia antiarrhythmic agent, has been a subject of extensive research for its therapeutic potential in obstructive hypertrophic cardiomyopathy (HCM). nih.gov Its primary mechanism of action in this context is its potent negative inotropic effect, which reduces the force of heart muscle contraction. nih.govjacc.org This section delves into the specific research findings regarding its efficacy and role in managing obstructive HCM.
Multiple studies have consistently demonstrated the efficacy of this compound in significantly reducing the left ventricular outflow tract (LVOT) gradient in patients with obstructive HCM. jacc.orgahajournals.orgjacc.orgnih.gov
A multicenter study involving 118 patients with obstructive HCM treated with this compound showed a reduction in the resting outflow gradient from an average of 75 ± 33 mmHg to 40 ± 32 mmHg. jacc.orgnih.gov Similarly, a long-term study with a median follow-up of 7.2 years reported that this compound reduced resting LVOT gradients by 37% and provoked gradients by 57%. ahajournals.org In this study, 46% of patients achieved no residual outflow obstruction. ahajournals.org Another study found that this compound led to a marked reduction in LVOT gradients. jacc.org
Research directly comparing this compound to other negative inotropic agents like beta-blockers and verapamil (B1683045) has suggested its superior gradient-lowering effect. jacc.org One head-to-head comparison showed a 59% reduction in the gradient with this compound, compared to 19% with propranolol (B1214883) and 8% with verapamil. jacc.org The negative inotropic effect of this compound, by reducing the initial acceleration of blood flow during systole, lessens the systolic anterior motion (SAM) of the mitral valve, a key contributor to the LVOT obstruction. researchgate.net
Table 1: Efficacy of this compound in Reducing LVOT Gradient in Obstructive HCM
| Study | Number of Patients | Baseline LVOT Gradient (mmHg) | Post-Disopyramide LVOT Gradient (mmHg) | Percentage Reduction |
|---|---|---|---|---|
| Sherrid et al. (2005) jacc.orgnih.gov | 118 | 75 ± 33 (rest) | 40 ± 32 (rest) | ~47% |
| Hamada et al. (2025) ahajournals.org | 92 | 30 (median, rest) | 19 (median, rest) | 37% |
| Hamada et al. (2025) ahajournals.org | 92 | 95 (median, provoked) | 41 (median, provoked) | 57% |
| Coppini et al. jacc.org | 39 | Not specified | Marked reduction | Not specified |
| Pollick et al. jacc.org | 43 | Mean reduction of 61 | <20 in 78% of patients | Not specified |
This compound's primary therapeutic action in obstructive HCM stems from its negative inotropic effect, which leads to a decrease in myocardial contractility. researchgate.netwikipedia.orgnih.gov This reduction in contractility helps to alleviate the hyperdynamic state often seen in these patients. researchgate.net Studies have shown that while this compound reduces contractility, it generally does not cause a significant change in the left ventricular ejection fraction (LVEF) in patients with HCM. ahajournals.org One study reported no change in ejection fraction before and after this compound administration (69±6% vs 69±9%). ahajournals.org
The impact of this compound on diastolic function in HCM is more complex. Some research suggests potential benefits. By reducing intracellular calcium during systole, this compound may improve diastolic properties by increasing myocardial compliance. researchgate.net One study indicated an improvement in left-ventricular filling after this compound administration. nih.gov However, another study using more contemporary methods found no detectable change in septal or lateral E/e', a measure of diastolic function. jacc.org A different study noted that the uncoupling of gradient reduction and symptom improvement might be attributed to an enhancement in diastolic function due to a significant decrease in cytosolic calcium levels. frontiersin.orgnih.gov
Table 2: Effects of this compound on Cardiac Function in HCM
| Parameter | Study Finding | Citation |
|---|---|---|
| Cardiac Contractility | Potent negative inotrope. | jacc.org |
| Reduces the hyperkinetic contraction. | researchgate.net | |
| Left Ventricular Ejection Fraction (LVEF) | No significant change observed. | ahajournals.org |
| Diastolic Function | May improve left-ventricular filling. | nih.gov |
| No significant change in some parameters (E/e'). | jacc.org | |
| Potential improvement by reducing cytosolic calcium. | researchgate.netfrontiersin.orgnih.gov |
Long-term studies have supported the sustained efficacy and safety of this compound in a significant portion of patients with obstructive HCM. A study with a median follow-up of 7.2 years demonstrated that most patients (67%) experienced substantial and lasting symptom improvement. ahajournals.org In another multicenter study with a mean follow-up of over 3 years, two-thirds of patients were successfully managed with this compound, avoiding the need for invasive procedures like surgical myectomy or alcohol septal ablation. jacc.orgnih.gov
Regarding long-term safety, these studies have reported a low incidence of adverse events. ahajournals.orgjacc.org The rate of death on this compound has been described as exceedingly rare and often non-cardiac related in elderly patients. ahajournals.org Furthermore, a comparative analysis showed no significant difference in the annualized all-cause cardiac death rate or sudden death rate between patients treated with this compound and those who were not. jacc.org This suggests that this compound does not appear to be proarrhythmic in the context of HCM. jacc.org A retrospective analysis with a mean follow-up of 4.4 years also recorded no side effects that required discontinuation of the therapy. frontiersin.org
A primary goal of this compound therapy in obstructive HCM is the alleviation of symptoms. Multiple studies have reported significant improvements in symptoms and functional class. In a long-term study, 62% of patients showed an improvement of at least one New York Heart Association (NYHA) functional class. ahajournals.org Another large study reported a decrease in the mean NYHA functional class from 2.3 to 1.7. jacc.orgnih.gov A retrospective analysis found that 76% of patients responded to therapy with symptom improvement. frontiersin.org
However, the effect of this compound on objective measures of functional capacity, such as peak oxygen consumption (pVO2), is less clear. While one study noted that oral this compound improved symptom-limited exercise duration, another recent study found that while this compound effectively improved symptoms and reduced the LVOT gradient, it did not improve pVO2 or other cardiopulmonary exercise test (CPET) parameters. jacc.orgoup.com In fact, this study showed a decrease in mean functional capacity and attributed this to a significant alteration of the chronotropic response. oup.com Another study also reported that 90% of patients had an improved quality of life despite no increase in NYHA class. oup.com
This compound is frequently used in combination with beta-blockers for the management of obstructive HCM. analesdepediatria.orgnih.govimrpress.comdroracle.ai This combination is often considered the optimal drug regimen for patients whose symptoms are refractory to beta-blockers alone. imrpress.com The rationale for this combination is the additive negative inotropic effects of both drugs, leading to a greater reduction in the LVOT gradient. imrpress.com Beta-blockers also help to counteract the potential for an increased heart rate that could be associated with this compound's anticholinergic properties. jacc.org
In a large multicenter study, 97% of patients receiving this compound were also on beta-blocker therapy. jacc.orgnih.gov The 2024 ACC/AHA treatment guidelines recommend this compound as a second-line therapy in patients with obstructive HCM who remain symptomatic despite first-line treatment with beta-blockers or nondihydropyridine calcium-channel blockers. jacc.org The combination therapy has been shown to be effective in reducing symptoms and the need for invasive septal reduction therapies. jacc.orgnih.govnih.gov
Ventricular Arrhythmias (Ventricular Tachycardia, Ventricular Fibrillation)
This compound is classified as a Class Ia antiarrhythmic drug and has been used in the treatment of life-threatening ventricular arrhythmias, such as ventricular tachycardia and ventricular fibrillation. wikipedia.orgacpjournals.orgnih.govpatsnap.com Its mechanism of action involves blocking fast sodium channels in myocardial cells, which slows the conduction of electrical impulses and prolongs the refractory period of the heart muscle. wikipedia.orgpatsnap.com
Research has shown that this compound can be effective in suppressing inducible sustained ventricular tachycardia or ventricular fibrillation in a significant percentage of patients. acpjournals.org One study found that this compound rendered 34% of patients with these arrhythmias noninducible. acpjournals.org Crossover studies have indicated that this compound's efficacy is comparable to quinidine (B1679956) and superior to mexiletine (B70256) in preventing the induction of ventricular tachyarrhythmias. acpjournals.org
However, it is important to note that like other Type I antiarrhythmic drugs, this compound carries a risk of proarrhythmia, including the potential to precipitate ventricular tachycardia or ventricular fibrillation, particularly in certain patient populations. acpjournals.orgnih.govpfizermedicalinformation.com Therefore, its use is generally reserved for patients with life-threatening ventricular arrhythmias. pfizermedicalinformation.com In some cases, it is used for the prevention of electric shocks in patients with an implantable cardioverter-defibrillator. has-sante.fr Studies in animal models have also suggested that this compound can prevent a decrease in the ventricular fibrillation threshold in the setting of acute myocardial ischemia. jst.go.jp
Efficacy in Suppressing and Preventing Recurrence of Ventricular Arrhythmias
In a study involving patients with frequent VPCs, intravenous this compound achieved a greater than 50% suppression in 18 out of 23 individuals (78%). nih.gov Subsequent continuous infusion was effective in maintaining this suppression in 14 of 16 patients (88%). nih.gov Another study evaluated seven patients with refractory ventricular tachycardia, all of whom had underlying organic heart disease. nih.gov Intravenous this compound administration led to enhanced electrical stability in all patients and completely eliminated ventricular tachycardia in six of them. nih.gov Furthermore, long-term oral administration of this compound successfully prevented the recurrence of ventricular tachycardia in six of these patients. nih.gov
The combination of this compound with other antiarrhythmic agents has also been explored. A study of 21 patients with frequent VPCs compared this compound monotherapy, mexiletine monotherapy, and combination therapy. jacc.org The combination of the two drugs was found to be more effective than either drug used alone, achieving a significant reduction in VPCs and abolition of nonsustained ventricular tachycardia in 62% of patients, compared to 24% for this compound alone and 14% for mexiletine alone. jacc.org
Table 1: Efficacy of this compound in Suppressing Ventricular Arrhythmias
| Study Population | Intervention | Efficacy Outcome | Reference |
| 23 patients with frequent VPCs | Intravenous this compound Bolus | >50% suppression of VPCs in 78% of patients. | nih.gov |
| 7 patients with refractory ventricular tachycardia | Intravenous then Oral this compound | Complete elimination of VT in 6 of 7 patients; prevention of recurrence in 6 patients. | nih.gov |
| 21 patients with frequent VPCs | Oral this compound Monotherapy | Effective regimen (>83% VPC reduction, no nonsustained VT) in 24% of patients. | jacc.org |
| 32 patients with chronic stable VPCs | Oral this compound | >80% reduction of VPCs in 37.5% of patients. | nih.gov |
Studies on Termination and Slowing of Ventricular Tachycardias
Research has shown that this compound can be effective in both terminating and slowing the rate of ventricular tachycardias (VT). The drug's electrophysiological effects, such as prolonging conduction and the duration of the action potential, are considered important for its impact on VT. nih.gov
In a study of seven patients with refractory VT, intravenous this compound completely eliminated the arrhythmia in six cases. nih.gov Another investigation involving 57 patients with various arrhythmias found that an intravenous bolus of this compound converted sustained VT to sinus rhythm in two of four patients (50%). nih.gov For patients with nonsustained VT, the arrhythmia was suppressed in nine of twelve patients (75%). nih.gov
A study specifically looking at the termination of paroxysmal VT in 11 cases compared rapid ventricular pacing with intravenous this compound. nih.gov this compound successfully terminated the tachycardia in 8 of the 11 instances. nih.gov A key observation in this study was that this compound significantly increased the tachycardia cycle length (slowing the rate) from an average of 342 ms (B15284909) to 385 ms and widened the QRS complex. nih.gov In the three cases where this compound alone did not terminate the VT, the arrhythmia could then be successfully terminated by ventricular pacing, which had not been possible for two of them prior to the drug's administration. nih.gov
However, the efficacy of this compound is not universal. In a study of 34 patients with recurrent sustained VT, oral this compound led to the complete suppression of VT during programmed stimulation in only one of 25 patients evaluated. bmj.com Despite this low rate of complete suppression, the study noted that this compound considerably slowed the rate of the VT. bmj.com
Table 2: Efficacy of Intravenous this compound in Terminating Ventricular Tachycardia
| Study Population | Outcome Measure | Result | Reference |
| 4 patients with sustained VT | Conversion to sinus rhythm | 50% (2 of 4) | nih.gov |
| 12 patients with nonsustained VT | Suppression of arrhythmia | 75% (9 of 12) | nih.gov |
| 11 patients with paroxysmal VT | Termination of tachycardia | 73% (8 of 11) | nih.gov |
| 7 patients with refractory VT | Complete elimination of VT | 86% (6 of 7) | nih.gov |
Supraventricular Arrhythmias (Atrial Fibrillation, Atrial Flutter)
This compound has been utilized in the management of supraventricular arrhythmias, including atrial fibrillation and atrial flutter. nih.govnih.gov It is recognized as a Class Ia antiarrhythmic agent used for converting atrial fibrillation and other supraventricular tachycardias to normal sinus rhythm. drugbank.comahajournals.org Studies have shown it to be moderately effective against these types of arrhythmias. nih.gov
In a study assessing intravenous this compound across 200 arrhythmia episodes, the drug was found to be effective in 76% of supraventricular arrhythmia cases. nih.gov Specifically, for patients with atrial flutter, it achieved conversion to sinus rhythm in 38% of cases (three of eight patients). nih.gov For those with atrial fibrillation, the conversion rate was 20% (two of ten patients). nih.gov There is strong evidence supporting the efficacy of this compound for maintaining sinus rhythm after conversion from atrial fibrillation. acpjournals.org
Efficacy in Maintaining Sinus Rhythm
A primary application of this compound in supraventricular arrhythmias is the prevention of recurrence following cardioversion, particularly for atrial fibrillation. acpjournals.org Multiple studies have demonstrated its utility in maintaining sinus rhythm. A placebo-controlled, one-year follow-up study involving 90 patients who underwent electroconversion for atrial fibrillation found a significant benefit for this compound. oup.com After one month, 70% of patients on this compound remained in sinus rhythm compared to 39% on placebo. oup.com This significant difference persisted at the one-year mark, with 54% of the this compound group and 30% of the placebo group remaining in sinus rhythm. oup.com
Another meta-analysis confirmed that Class IA drugs, including this compound, significantly reduce the recurrence of atrial fibrillation. ilo.orghcplive.com However, some studies have failed to show a significant benefit. A double-blind study comparing this compound, quinidine, and placebo in 82 patients found no significant difference between the groups in maintaining sinus rhythm six months after cardioversion. journals.co.zanih.gov The authors of that study suggested the high prevalence of valvular heart disease (76% of the cohort) may have contributed to this outcome. nih.gov
In a randomized, double-blind study comparing this compound to propafenone (B51707) for maintaining sinus rhythm after cardioversion, both drugs were found to be equally effective. nih.gov At six months, 67% of patients on this compound and 55% of patients on propafenone remained in sinus rhythm, a difference that was not statistically significant. nih.gov
Table 3: Efficacy of this compound in Maintaining Sinus Rhythm Post-Cardioversion for Atrial Fibrillation
| Comparison Group | Follow-up Duration | % in Sinus Rhythm (this compound) | % in Sinus Rhythm (Control/Comparator) | Reference |
| Placebo | 1 Month | 70% | 39% | oup.com |
| Placebo | 12 Months | 54% | 30% | oup.com |
| Propafenone | 6 Months | 67% | 55% | nih.gov |
| Placebo & Quinidine | 6 Months | No significant difference | No significant difference | journals.co.zanih.gov |
Comparative Efficacy and Tolerability against other Antiarrhythmics (e.g., Quinidine)
In the context of maintaining sinus rhythm after cardioversion for atrial fibrillation, direct comparisons have yielded mixed results. One double-blind study found no statistically significant difference between this compound, quinidine, and placebo at six months. journals.co.zanih.gov A broader meta-analysis of antiarrhythmic drugs found that while Class IA drugs like this compound and quinidine are effective at reducing the recurrence of atrial fibrillation, they are also associated with increased adverse effects. ilo.orghcplive.com
A comparative study against propafenone for maintaining sinus rhythm post-cardioversion concluded that both drugs have equal efficacy. nih.gov However, propafenone was better tolerated, with side effects necessitating drug discontinuation in 26% of patients on this compound versus 16% on propafenone. nih.gov
Short QT Syndrome (SQTS)
Short QT Syndrome (SQTS) is a rare inherited cardiac channelopathy characterized by an abnormally short QT interval on the electrocardiogram, which increases the risk of both atrial and ventricular arrhythmias. mdpi.com Pharmacological therapy is an area of active research, with quinidine being one of the most studied agents. mdpi.com However, alternative treatments are being sought.
Potential as an Alternative to Quinidine in SQTS
This compound has emerged as a potential alternative to quinidine for the management of SQTS. mdpi.com This interest is based on its electrophysiological properties as a Class Ia anti-arrhythmic agent. In-vitro studies investigating the first identified form of the syndrome, SQT1, which is caused by a mutation (N588K) in the hERG gene, showed that this compound was an effective inhibitor of the mutant potassium channels. cinc.org
A pilot study tested the in-vivo effects of oral this compound in two female patients with SQT1. nih.gov The drug successfully prolonged the corrected QT interval (QTc) in both patients and increased the ventricular effective refractory period by 40 ms. nih.gov These preliminary findings suggest that this compound may be a suitable alternative to quinidine for these patients. nih.gov
Computational modeling studies have provided further mechanistic insights. One such study concluded that both this compound and quinidine demonstrate efficacy in reversing the SQT1 phenotype in simulated human ventricles. nih.gov The model showed that both drugs prolonged the QT interval primarily through blocking the IKr current and prolonged the effective refractory period through a combination of IKr and sodium channel (INa) blockade. nih.gov While the model suggested quinidine was more effective at restoring the QT interval due to more potent IKr block, it affirmed that this compound warrants further investigation as a treatment for SQT1. nih.gov However, a separate in-silico analysis suggested quinidine had significantly better therapeutic efficacy than this compound in its model of SQT1. plos.org
Efficacy in Reversing SQTS Phenotype
Research has explored the potential of this compound to counteract the electrophysiological abnormalities associated with Short QT Syndrome (SQTS), a rare genetic disorder linked to an increased risk of arrhythmias and sudden death. nih.gov In particular, for SQTS variant 1 (SQT1), which is caused by gain-of-function mutations in the KCNH2 gene (encoding the hERG potassium channel), this compound has emerged as a potential therapeutic option. nih.govinnovationsincrm.com
Several patient studies, though often small, have indicated that this compound can effectively reverse the SQTS phenotype. nih.gov A pilot study involving patients with SQT1 demonstrated that oral this compound could restore both the QT interval and the ventricular effective refractory period (ERP). cinc.org Another study suggested this compound as a promising agent for normalizing the QTc interval by blocking potassium channels. nih.gov Its efficacy appears particularly relevant for patients with specific HERG gene mutations. mdpi.com For instance, in patients with the N588K mutation, this compound has been shown to prolong the action potential duration (APD) and suppress arrhythmias in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). nih.govfrontiersin.org
Computational modeling has provided further mechanistic insights into this compound's action in SQT1. nih.govresearchgate.net These in silico studies show that this compound produces a dose-dependent prolongation of the QT interval, primarily through its blocking effect on the rapid delayed rectifier potassium current (IKr). nih.govresearchgate.net It also prolongs the ERP through a synergistic combination of IKr and sodium channel (INa) blockade. nih.govresearchgate.net At clinically relevant concentrations, modeling shows this compound can decrease the dominant frequency of re-entrant excitations and exhibit anti-fibrillatory effects, preventing the chaotic wavelets that can develop in SQT1. nih.govresearchgate.net These findings suggest that this compound warrants further investigation as a potential alternative to quinidine for the treatment of SQT1. nih.govnih.govresearchgate.net
The table below summarizes findings from a study on hiPSC-CMs from an SQTS1 patient, illustrating the electrophysiological effects of this compound.
| Parameter | Control | This compound (10 µM) | This compound (30 µM) | Reference |
|---|---|---|---|---|
| APD₅₀ (ms) | Data not specified | Significantly prolonged | Data not specified | nih.gov |
| APD₉₀ (ms) | Data not specified | Significantly prolonged | Significantly prolonged | nih.gov |
Post-Myocardial Infarction Arrhythmias
The use of antiarrhythmic drugs following a myocardial infarction (MI) has been a subject of extensive research, driven by the high incidence of life-threatening arrhythmias in this period. e-mjm.org
The role of this compound in the prophylactic treatment of arrhythmias following acute myocardial infarction has been evaluated in several clinical trials, with conflicting results regarding its impact on mortality.
An early study in patients admitted to open hospital wards suggested that prophylactic oral this compound was associated with a significant reduction in mortality (p=0.0025) over a seven-day treatment period compared to placebo. nih.gov This trial also reported a lower incidence of ventricular fibrillation and ventricular tachycardia in the this compound group. nih.gov
The broader context for these findings includes the landmark Cardiac Arrhythmia Suppression Trial (CAST). While this compound itself was not studied in the main trial, CAST investigated other antiarrhythmic drugs (encainide and flecainide) for suppressing asymptomatic ventricular arrhythmias post-MI. pfizermedicalinformation.comjwatch.org The trial was stopped prematurely because it found that these Class IC agents led to an excessive mortality rate compared to placebo (7.7% vs. 3.0%), despite effectively suppressing the arrhythmias. pfizermedicalinformation.comjwatch.org The applicability of the CAST results to other patient populations or drugs is uncertain, but it prompted significant caution regarding the prophylactic use of antiarrhythmic agents in post-myocardial infarction patients without life-threatening arrhythmias. pfizermedicalinformation.com
The table below summarizes the mortality outcomes from key studies on the prophylactic use of this compound post-MI.
| Study | Number of Patients | This compound Group Mortality | Placebo Group Mortality | Conclusion | Reference |
|---|---|---|---|---|---|
| UK Rythmodan Multicentre Study Group | 1985 | 7.2% | 5.6% | No significant reduction in mortality. | nih.govoup.com |
| Jennings et al. (1980) | 199 (138 with confirmed MI) | No significant difference | Did not confirm earlier observations of reduced mortality. | nih.gov | |
| Nicholls et al. (1977) | Not specified | Significant reduction (p=0.0025) | Associated with a significant reduction in mortality. | nih.gov |
Pharmacogenetics and Individualized Therapy
Genetic Polymorphisms Affecting Disopyramide (B23233) Metabolism (e.g., CYP3A4)
The metabolism of this compound is a key determinant of its plasma concentration and, consequently, its therapeutic and toxic effects. The primary enzyme responsible for this process is cytochrome P450 3A4 (CYP3A4), with a lesser contribution from CYP2D6. manchester.eduresearchgate.net
While genetic polymorphisms in CYP2D6 have not been shown to significantly affect patient response to this compound, the role of CYP3A4 is more complex. manchester.edu Research has identified a polymorphism in the promoter region of the CYP3A4 gene. researchgate.net However, the functional significance of this specific genetic variation and its direct impact on this compound metabolism are not yet fully established. researchgate.net
Despite the apparent lack of major inactivating polymorphisms, the activity of the CYP3A4 enzyme exhibits vast inter-individual differences, which can be as much as 10- to 20-fold. oup.com This wide variation in metabolic capacity is a significant contributor to the differing drug concentrations observed among patients. It suggests that individuals with inherently low CYP3A4 activity may metabolize this compound more slowly, potentially leading to an increased risk of concentration-related adverse effects. oup.com The potential for genetic factors to place individuals at higher risk for proarrhythmia when taking drugs metabolized by CYP3A4 is a recognized concern in pharmacology. oup.com
Inter-patient Variability in Pharmacokinetic and Pharmacodynamic Responses
Substantial inter-patient variability is a hallmark of this compound therapy, evident in both its pharmacokinetics (the body's effect on the drug) and pharmacodynamics (the drug's effect on the body). thoracickey.com This necessitates careful individualization of treatment. medsafe.govt.nz
Pharmacokinetic Variability
Several factors contribute to the wide differences in how this compound is absorbed, distributed, and eliminated among patients:
Absorption: Following oral administration, the absorption of this compound can be poor and varies widely from one patient to another. medsafe.govt.nz
Protein Binding: this compound's binding to plasma proteins is a major source of variability. The drug primarily binds to alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov The concentration of AAG can differ two- to four-fold between individuals and can increase significantly in certain clinical states, such as after an acute myocardial infarction. nih.gov In one study of post-myocardial infarction patients, mean plasma AAG concentrations increased by 63% within five days. nih.gov This change in AAG levels directly alters the fraction of free (unbound) this compound, which is the pharmacologically active portion. This variability in plasma protein binding can persist for months, making it difficult to predict when a steady state will be achieved. nih.govnih.gov
Furthermore, the protein binding of this compound is saturable, meaning that as the total drug concentration increases, a larger proportion remains unbound. thoracickey.com This non-linear relationship can have significant clinical implications; for example, doubling the total plasma concentration of this compound from 2 to 4 µg/mL can result in a six-fold increase in the free drug concentration. thoracickey.com
Interactive Table: Changes in this compound Binding Post-Myocardial Infarction This table illustrates the mean changes in plasma alpha-1-acid glycoprotein (AAG) and the corresponding increase in the fraction of bound this compound at different plasma concentrations, as observed in patients following a myocardial infarction.
| Time After Infarction | Mean Increase in AAG Concentration | Mean Increase in Bound this compound Fraction (at 2 mg/L) | Mean Increase in Bound this compound Fraction (at 5 mg/L) |
|---|---|---|---|
| Day 5 | +63% | 22% | 45% |
| Day 12 | Sustained Increase | 22% | 45% |
Data sourced from a study on this compound plasma binding in post-myocardial infarction patients. nih.gov
Pharmacodynamic Variability
The therapeutic effect of this compound, most notably its impact on the heart's electrical cycle, also varies among patients. A key pharmacodynamic parameter is the prolongation of the QT interval on an electrocardiogram. units.itslideshare.net
A prospective study in patients with obstructive hypertrophic cardiomyopathy demonstrated this variability. While this compound treatment led to a mean increase in the corrected QT interval (QTc), the magnitude of this change was not uniform across all patients. jacc.org The research revealed an inverse correlation between a patient's baseline QTc and the extent of QTc prolongation induced by the drug. jacc.org Patients who had a shorter QTc interval before starting treatment experienced a more significant increase compared to those who started with a longer baseline QTc. jacc.org
Interactive Table: Variability in QTc Interval Response to this compound This table shows the differential increase in the corrected QT interval (ΔQTc) based on the baseline QTc in patients treated with this compound.
| Patient Group (by Baseline QTc) | Mean Increase in QTc (ΔQTc) |
|---|---|
| Baseline QTc > 457 ms (B15284909) | 18 ± 4 ms |
| Baseline QTc < 457 ms | 34 ± 8 ms |
Data derived from a study on patients with obstructive hypertrophic cardiomyopathy. jacc.org
This high degree of inter-patient variability in both pharmacokinetics and pharmacodynamics underscores the challenges in administering this compound and highlights the importance of therapeutic drug monitoring and individualized therapy. thoracickey.commedsafe.govt.nz
Emerging Research and Future Directions
Novel Formulations and Delivery Systems
The development of novel formulations and drug delivery systems for disopyramide (B23233) is an active area of research aimed at improving its pharmacokinetic profile and patient compliance.
Controlled-Release Formulations: Immediate-release capsules of this compound require frequent administration, which can lead to fluctuations in plasma concentrations. nih.govpfizer.com To address this, controlled-release (CR) or extended-release (ER) formulations have been developed. nih.govpfizer.com These formulations are designed to provide a gradual and consistent release of the drug, allowing for less frequent dosing (typically every 12 hours) and promoting more stable serum levels. nih.govpfizer.com However, immediate-release formulations are still preferred when a rapid onset of action is required. nih.gov
Self-Emulsifying Drug Delivery Systems (SEDDS): For poorly water-soluble drugs like this compound, enhancing oral bioavailability is a key challenge. One promising approach is the use of self-emulsifying drug delivery systems (SEDDS). A study explored a novel SEDDS formulation for several poorly water-soluble compounds, including this compound. nih.gov This system, composed of a medium-chain fatty acid triglyceride, a lipophilic surfactant, a hydrophilic surfactant, and a solubilizer, aims to improve the solubility and gastrointestinal absorption of the drug. nih.gov While this specific study found significant increases in the area under the curve (AUC) for other compounds, the effect on this compound was an exception. nih.gov
Floating Drug Delivery Systems (FDDS): Another innovative approach is the development of floating drug delivery systems. These systems are designed to prolong the gastric residence time of a drug, which can enhance the absorption of compounds that are preferentially absorbed in the stomach or upper small intestine. unpad.ac.id While not yet specifically applied to this compound in the reviewed literature, this technology represents a potential future direction for optimizing its oral delivery. unpad.ac.id
Nanotechnology-Based Delivery Systems: The application of nanotechnology in drug delivery offers opportunities to overcome challenges associated with conventional formulations. mdpi.com Nanoparticles, liposomes, and micelles can be engineered to improve solubility, stability, and targeted delivery of therapeutic agents. mdpi.comfrontiersin.org These advanced systems could potentially be used to develop more effective and safer this compound formulations in the future.
Table 1: Comparison of this compound Formulations
| Formulation Type | Dosing Frequency | Key Advantage |
|---|---|---|
| Immediate-Release | Every 6 hours nih.gov | Rapid onset of action nih.gov |
| Controlled-Release | Every 12 hours pfizer.com | Stable serum levels nih.gov |
| SEDDS | Not established | Potential for enhanced bioavailability nih.gov |
| FDDS | Not established | Potential for prolonged gastric residence time unpad.ac.id |
| Nanoparticles | Not established | Potential for improved solubility and targeted delivery mdpi.com |
Combination Therapies and Synergistic Effects
Combining this compound with other therapeutic agents is a strategy being investigated to enhance its antiarrhythmic efficacy and mitigate potential adverse effects.
Combination with Beta-Blockers: The combination of this compound and propranolol (B1214883) has been studied in patients with paroxysmal atrial fibrillation. nih.gov Research suggests that this combination can improve atrial vulnerability by increasing the wavelength, which is the product of the atrial effective refractory period and conduction velocity. nih.gov this compound alone increases the atrial effective refractory period, and the addition of propranolol further enhances this effect. nih.gov In healthy individuals, the concurrent administration of propranolol and this compound did not show additive or synergistic negative inotropic effects. nih.gov
Combination with Pyridostigmine: To counteract the anticholinergic side effects of this compound, such as dry mouth and urinary retention, it is sometimes prescribed in combination with pyridostigmine. wikipedia.org This combination has been shown to alleviate these vagolytic side effects without compromising the antiarrhythmic efficacy of this compound, particularly in patients with obstructive hypertrophic cardiomyopathy. wikipedia.org
Potential for Cancer Therapy: The concept of combination therapy is a cornerstone of cancer treatment, aiming to enhance efficacy, reduce toxicity, and overcome drug resistance by targeting multiple pathways. oncotarget.com While this compound is not primarily an anticancer drug, its interactions with other medications are a consideration in cancer patients who may also have cardiac conditions. ahajournals.org The potential for synergistic or additive effects, either beneficial or adverse, highlights the importance of understanding drug-drug interactions in this patient population. oncotarget.com
Repurposing of this compound for Other Therapeutic Areas
Beyond its established role as an antiarrhythmic agent, researchers are exploring the potential of this compound for other therapeutic applications.
Channelopathies: this compound's mechanism of action as a sodium and potassium channel blocker makes it a candidate for treating various cardiac channelopathies.
Short QT Syndrome (SQTS): Studies have investigated this compound as a potential treatment for Short QT Syndrome, a rare genetic disorder associated with an increased risk of sudden cardiac death. researchgate.netcalicutcardiosr.infrontiersin.org Research suggests that this compound can prolong the action potential duration in cardiomyocytes from patients with SQTS, potentially by enhancing inward calcium and sodium currents while reducing outward potassium currents. frontiersin.org Computational modeling studies also support its potential efficacy in reversing the SQTS phenotype. researchgate.netnih.gov
Brugada Syndrome: The role of this compound in Brugada syndrome is complex. Some reports suggest it can normalize ST-segment elevation, while others indicate it can unmask the syndrome. itaca.edu.es However, one study reported that quinidine (B1679956), this compound, or a combination of both showed high efficacy in preventing the induction of ventricular fibrillation. itaca.edu.es
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT): While beta-blockers are the primary therapy for CPVT, other antiarrhythmic drugs may be considered in some cases. calicutcardiosr.in The efficacy of this compound in this specific condition requires further investigation.
Cancer: There is limited but emerging interest in the potential repurposing of existing drugs for cancer therapy. While this compound is primarily known for its cardiovascular effects, understanding its broader pharmacological profile could reveal new therapeutic opportunities. webmd.com Memorial Sloan Kettering Cancer Center lists this compound as a medication that may be used in their patients, highlighting the need to manage its effects in the context of cancer treatment. mskcc.orgmskcc.org
Advanced Imaging and Electrophysiological Mapping Studies
Advanced imaging and electrophysiological mapping techniques are providing unprecedented insights into the effects of this compound on cardiac structure and function.
Echocardiography: Echocardiographic studies are crucial for assessing the impact of this compound on cardiac mechanics. In patients with obstructive hypertrophic cardiomyopathy, echocardiography has demonstrated that this compound significantly reduces left ventricular outflow tract (LVOT) gradients. jacc.orgnih.gov These studies have also shown a modest reduction in ejection fraction, consistent with the drug's negative inotropic effect. jacc.orgnih.gov
Electrocardiography (ECG): ECG monitoring is essential for evaluating the electrophysiological effects of this compound. Studies have consistently shown that this compound prolongs the QTc, QRS, and PR intervals. jacc.orgnih.govresearchgate.net
Electrophysiological Mapping: High-resolution electrophysiological mapping, such as with the PENTARAY™ catheter, allows for detailed characterization of atrial and ventricular electrical activity. aerjournal.com These advanced mapping techniques can be used to assess the substrate for arrhythmias and to evaluate the effects of antiarrhythmic drugs like this compound on conduction and refractoriness. sci-hub.searcalazio.com Optical mapping, a high-resolution imaging technique used in preclinical research, enables the simultaneous study of action potentials and calcium transients, providing detailed information on how drugs like this compound alter cardiac electrophysiology. researchgate.net
Integration of Computational Models in Drug Development and Therapy Optimization
Computational modeling and in silico simulations are becoming increasingly important tools in cardiovascular research, offering a platform to investigate the mechanisms of drug action and predict therapeutic outcomes.
Modeling Drug-Channel Interactions: Computational models have been developed to simulate the interaction of this compound with various ion channels, including sodium and potassium channels. researchgate.netnih.govresearchgate.net These models can incorporate the kinetics of drug binding and the influence of genetic mutations, providing a deeper understanding of the molecular basis of this compound's antiarrhythmic and proarrhythmic effects. researchgate.netnih.gov
Simulating Effects on Cardiac Electrophysiology: Researchers have used computational models of human atrial and ventricular cells and tissues to simulate the effects of this compound on action potential duration, conduction velocity, and wavelength. researchgate.netresearchgate.netmdpi.com These simulations have been particularly valuable in studying the potential efficacy of this compound in conditions like Short QT Syndrome and atrial fibrillation associated with specific genetic variants. researchgate.netmdpi.com For instance, in silico studies suggest that this compound may be effective against certain forms of atrial fibrillation by prolonging the wavelength of the electrical impulse. researchgate.netmdpi.com
Investigating Effects in Cardiomyopathy: Computational models are also being used to explore the effects of this compound in the context of cardiomyopathies. nih.govmdpi.com By integrating data on drug action at the cellular level with models of cardiac mechanics, researchers can simulate the impact of this compound on parameters such as left ventricular pressure-volume loops and outflow tract gradients. nih.govmdpi.com These models have shown that this compound can reduce intracellular calcium transients, which contributes to its negative inotropic effect and its ability to reduce outflow tract obstruction in hypertrophic cardiomyopathy. jacc.orgnih.govmdpi.com
Personalized Medicine: The development of patient-specific computational models, incorporating individual anatomical and electrophysiological data, holds promise for personalizing antiarrhythmic therapy. researchgate.net These models could potentially be used to predict a patient's response to this compound, helping to optimize drug selection and dosing.
Q & A
Q. How can the PICO framework be applied to design a pharmacokinetic study on disopyramide?
Answer: The PICO framework (Population, Intervention, Comparison, Outcome) ensures structured hypothesis formulation. For this compound:
- Population: Patients with ventricular arrhythmias (e.g., hypertrophic cardiomyopathy).
- Intervention: Administering this compound at standardized doses (e.g., 100–150 mg every 6 hours).
- Comparison: Other Class IA antiarrhythmics (e.g., quinidine) or placebo.
- Outcome: Serum concentration levels, QT interval changes, and metabolite (MND) quantification.
This framework aids in isolating variables and aligning outcomes with clinical relevance. Validate outcomes using high-performance thin-layer chromatography (HPTLC) for serum analysis .
Q. What analytical methods are validated for quantifying this compound and its metabolites in serum?
Answer:
- HPTLC: Offers rapid, cost-effective quantification of this compound and mono-N-dealkylated metabolite (MND) with a sensitivity of 0.5 µg/mL. Advantages include minimal sample preparation (100 µL serum) and simultaneous analysis using UV spectrophotometry .
- HPLC vs. TLC: HPLC provides higher resolution but requires complex equipment. Traditional TLC is less sensitive and involves tedious plate scraping, whereas HPTLC improves reproducibility with band application techniques .
- Internal Standards: Use p-chlorothis compound to control for variability in fluorescence-based assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound metabolite data across studies?
Answer: Contradictions often arise from methodological differences:
- Extraction Techniques: Acidic vs. alkaline extraction protocols may alter metabolite recovery rates.
- Detection Limits: HPTLC’s sensitivity (0.5 µg/mL) vs. conventional TLC (>2 µg/mL) impacts MND detection, especially in patients with renal impairment .
- Cross-Study Comparisons: Normalize data using standardized metrics (e.g., metabolite-to-parent drug ratios) and meta-analytical tools to account for population heterogeneity (e.g., renal function, age) .
Q. What strategies optimize HPTLC for simultaneous detection of this compound and MND in clinical cohorts?
Answer:
- Band Application: Use automated applicators for uniform sample distribution, improving resolution and reducing intra-assay variability (CV < 5%) .
- Internal Standardization: Incorporate p-chlorothis compound to correct for plate-to-plate fluorescence variability .
- Validation Steps: Perform recovery studies (spiked serum samples) and cross-validate with HPLC in subsets to ensure accuracy .
Q. How should researchers address limitations in this compound’s antiarrhythmic efficacy studies?
Answer:
- Confounding Variables: Control for renal function (affects MND clearance) and concurrent medications (e.g., beta-blockers) via stratified randomization .
- Outcome Measures: Combine electrophysiological (QT interval) and biochemical (serum concentration) data to assess efficacy holistically .
- Ethical Considerations: Use adaptive trial designs to minimize patient risk when comparing this compound with newer antiarrhythmics .
Methodological Guidelines
- Literature Review: Prioritize studies using validated assays (e.g., HPTLC/HPLC) and clearly defined cohorts. Use PRISMA frameworks for systematic reviews .
- Data Contradictions: Apply sensitivity analyses to isolate methodological vs. biological variability .
- Ethical Compliance: Obtain IRB approval for clinical studies, particularly when vulnerable populations (e.g., elderly, renal impairment) are involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
